Sniper(abl)-039
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCDNLSIFCGNNG-GFKCZKLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H68ClN11O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Sniper(abl)-039: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Sniper(abl)-039, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and experimental validation of this compound.
Introduction to this compound
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of BCR-ABL, a constitutively active tyrosine kinase that is the hallmark of chronic myelogenous leukemia (CML).[1][2] Traditional therapies for CML involve tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib, which can be effective but are susceptible to resistance.[1] this compound represents an alternative therapeutic strategy that aims to eliminate the BCR-ABL protein entirely, rather than just inhibiting its enzymatic activity.
Structurally, this compound is a heterobifunctional molecule. It conjugates the ABL kinase inhibitor dasatinib to a derivative of LCL161, an IAP (Inhibitor of Apoptosis Protein) ligand, via a polyethylene glycol (PEG) linker.[3][4] This design allows this compound to simultaneously bind to both the BCR-ABL protein and an E3 ubiquitin ligase, specifically the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][3]
Mechanism of Action: Targeted Protein Degradation
The core mechanism of this compound is the hijacking of the ubiquitin-proteasome system (UPS) to induce the selective degradation of BCR-ABL. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound acts as a molecular bridge, facilitating the formation of a ternary complex between the BCR-ABL protein and either cIAP1 or XIAP, which function as E3 ubiquitin ligases.[3][5]
-
Ubiquitination: Within this proximity-induced complex, the E3 ligase (cIAP1/XIAP) catalyzes the transfer of ubiquitin molecules to the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BCR-ABL into smaller peptides, effectively eliminating it from the cell.[2]
-
Catalytic Cycle: After inducing the degradation of a BCR-ABL molecule, this compound is released and can engage another BCR-ABL protein and E3 ligase, thus acting catalytically to degrade multiple target proteins.
This mechanism was confirmed by experiments showing that the degradation of BCR-ABL induced by this compound was abrogated by the ubiquitin-activating enzyme inhibitor MLN7243.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Description | Reference |
| DC₅₀ (BCR-ABL) | 10 nM | K562 | The concentration of this compound required to degrade 50% of the BCR-ABL protein.[4][6][7] | [4][6][7] |
| IC₅₀ (ABL) | 0.54 nM | N/A | The concentration of this compound required to inhibit 50% of ABL kinase activity.[4][6][7] | [4][6][7] |
| IC₅₀ (cIAP1) | 10 nM | N/A | The concentration of this compound required to inhibit 50% of cIAP1 activity.[4][6][7] | [4][6][7] |
| IC₅₀ (cIAP2) | 12 nM | N/A | The concentration of this compound required to inhibit 50% of cIAP2 activity.[4][6][7] | [4][6][7] |
| IC₅₀ (XIAP) | 50 nM | N/A | The concentration of this compound required to inhibit 50% of XIAP activity.[4][6][7] | [4][6][7] |
| Cell Line | Description | IC₅₀ (Growth Inhibition) | Reference |
| K562 | BCR-ABL positive CML cell line | ~10 nM | [8] |
| KCL22 | BCR-ABL positive CML cell line | ~10 nM | [8] |
| KU812 | BCR-ABL positive CML cell line | ~10 nM | [8] |
Downstream Signaling Pathway Inhibition
The degradation of BCR-ABL by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Specifically, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL), two key substrates of BCR-ABL.[1][3] The reduction in phosphorylated STAT5 (pSTAT5) and phosphorylated CrkL (pCrkL) serves as a biomarker for the functional consequence of BCR-ABL degradation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Line: K562, a human chronic myelogenous leukemia cell line positive for the BCR-ABL fusion gene.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis
-
Cell Treatment: K562 cells are seeded at a density of 2 x 10⁵ cells/mL and incubated with varying concentrations of this compound or control compounds (e.g., dasatinib, vehicle) for the indicated times (e.g., 6 or 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
anti-BCR (detects BCR-ABL)
-
anti-phospho-STAT5
-
anti-STAT5
-
anti-phospho-CrkL
-
anti-CrkL
-
anti-cIAP1
-
anti-XIAP
-
anti-GAPDH or anti-β-actin (as a loading control)
-
-
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: K562 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
shRNA-mediated Gene Silencing
-
shRNA Constructs: Lentiviral or retroviral vectors containing short hairpin RNA (shRNA) sequences targeting cIAP1, XIAP, or a non-targeting control are used.
-
Transduction: K562 cells are transduced with the viral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with knockdown of the target gene.
-
Knockdown Confirmation: The efficiency of gene silencing is confirmed by Western blotting for cIAP1 and XIAP protein levels.
-
This compound Treatment: The stable knockdown cell lines are then treated with this compound, and the degradation of BCR-ABL is assessed by Western blot as described above to determine the role of cIAP1 and XIAP in the mechanism of action.[1]
References
- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BCR-ABL degradation inducers via the conjugation of an imatinib derivative and a cIAP1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. search.library.berkeley.edu [search.library.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 内藤 幹彦 (Mikihiko Naito) - Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - 論文 - researchmap [researchmap.jp]
A Technical Deep Dive into Sniper(abl)-039: A Novel BCR-ABL Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-039 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1] This molecule represents a promising therapeutic strategy, moving beyond simple kinase inhibition to the complete removal of the oncogenic protein. This compound is classified as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of compounds that utilize the ubiquitin-proteasome system to eliminate target proteins.[1]
Structurally, this compound is a conjugate of the ABL kinase inhibitor Dasatinib and a derivative of the IAP ligand LCL161, connected via a polyethylene glycol (PEG) linker.[1] This unique construction allows this compound to simultaneously bind to both the BCR-ABL protein and the cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), which are E3 ubiquitin ligases.[1] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and potency.
| Parameter | Value | Target/Cell Line | Reference |
| DC50 (BCR-ABL) | 10 nM | K562 cells | [1] |
| IC50 (ABL) | 0.54 nM | N/A | [1] |
| IC50 (cIAP1) | 10 nM | N/A | [1] |
| IC50 (cIAP2) | 12 nM | N/A | [1] |
| IC50 (XIAP) | 50 nM | N/A | [1] |
Table 1: In Vitro Potency of this compound
| Cell Line | IC50 (Cell Growth) | Description | Reference |
| K562 | ~10 nM | BCR-ABL positive CML cell line | [2] |
| KCL22 | ~10 nM | BCR-ABL positive CML cell line | [2] |
| KU812 | ~10 nM | BCR-ABL positive CML cell line | [2] |
Table 2: Anti-proliferative Activity of this compound in CML Cell Lines
Mechanism of Action and Signaling Pathway
This compound executes its function by hijacking the cell's natural protein disposal machinery. The Dasatinib moiety binds to the ABL kinase domain of the BCR-ABL protein, while the LCL161 derivative moiety recruits cIAP1 and XIAP. This ternary complex formation facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. Polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Specifically, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL), key substrates of BCR-ABL kinase activity.[1]
Caption: Mechanism of action of this compound leading to BCR-ABL degradation and downstream signaling inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Protein Degradation
-
Objective: To determine the extent of BCR-ABL, cIAP1, XIAP, phosphorylated STAT5 (pSTAT5), and phosphorylated CrkL (pCrkL) degradation or inhibition of phosphorylation following treatment with this compound.
-
Procedure:
-
Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-BCR, anti-c-Abl, anti-cIAP1, anti-XIAP, anti-pSTAT5 (Tyr694), anti-STAT5, anti-pCrkL (Tyr207), anti-CrkL, and anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of this compound on CML cells.
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells per well.[3]
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Immunoprecipitation for Ternary Complex Formation
-
Objective: To demonstrate the formation of the this compound-mediated ternary complex of BCR-ABL and cIAP1/XIAP.
-
Procedure:
-
Treat K562 cells with this compound (e.g., 100 nM) for a short duration (e.g., 1-2 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) with protease inhibitors.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-BCR or anti-c-Abl antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Analyze the eluates by Western blotting using antibodies against cIAP1 and XIAP.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the preclinical evaluation of this compound.
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
References
- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay [bio-protocol.org]
An In-depth Technical Guide to Sniper(abl)-039 for BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Sniper(abl)-039, a novel targeted protein degrader developed for the oncogenic BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).
Introduction: Targeting BCR-ABL in CML
Chronic Myeloid Leukemia is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][3] While tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib have revolutionized CML treatment, challenges such as acquired resistance due to mutations in the ABL kinase domain remain.[4][5]
Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. Technologies like Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) utilize the cell's own ubiquitin-proteasome system to eliminate pathogenic proteins entirely, rather than just inhibiting their enzymatic activity.[1][4][5] this compound is one such molecule designed specifically to induce the degradation of the BCR-ABL protein.[6]
This compound: Molecular Design and Mechanism
This compound is a heterobifunctional molecule, or SNIPER, that conjugates the ABL kinase inhibitor Dasatinib to a derivative of LCL161 , a ligand for the Inhibitor of Apoptosis Proteins (IAPs), via a polyethylene glycol (PEG) linker.[1][6][7]
The mechanism of action involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase.[6]
-
The Dasatinib "warhead" of this compound binds to the kinase domain of the BCR-ABL protein.
-
The LCL161 derivative "anchor" simultaneously recruits an IAP E3 ligase, such as cellular IAP 1 (cIAP1) or X-linked IAP (XIAP).[1][6]
-
This proximity induces the IAP to ubiquitinate BCR-ABL, tagging it for destruction.
-
The ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.[6]
-
This compound is subsequently released and can act catalytically to degrade multiple BCR-ABL proteins.
Figure 1: Mechanism of Action for this compound.
Quantitative Efficacy and Potency
This compound demonstrates potent activity in degrading BCR-ABL and inhibiting the growth of CML cells. The key quantitative metrics are summarized below. A notable "hook effect" has been observed, where the degradation activity is attenuated at concentrations significantly higher than the optimal range, a common characteristic of PROTAC/SNIPER molecules.[6][8]
| Parameter | Target / Cell Line | Value | Reference(s) |
| DC50 | BCR-ABL Protein | 10 nM | [7][9][10] |
| IC50 (Binding/Inhibition) | ABL Kinase | 0.54 nM | [7][9][10] |
| cIAP1 | 10 nM | [7][9][10] | |
| cIAP2 | 12 nM | [7][9][10] | |
| XIAP | 50 nM | [7][9][10] | |
| IC50 (Cell Proliferation) | K562, KCL22, KU812 | ~10 nM | [8] |
| Optimal Degradation | BCR-ABL Protein | 10 nM - 100 nM | [6][8][11] |
Inhibition of Downstream Signaling
The degradation of the BCR-ABL oncoprotein by this compound leads to the shutdown of its downstream pro-survival and proliferative signaling cascades.[12] BCR-ABL constitutively activates multiple pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[3][13][14] Treatment of CML cells with this compound has been shown to suppress the phosphorylation of key downstream effectors, including BCR-ABL itself, STAT5, and CrkL, consistent with the degradation of the upstream kinase.[1][12]
Figure 2: Key BCR-ABL Downstream Signaling Pathways.
Key Experimental Protocols
The following are generalized protocols for assessing the activity of this compound, based on published studies.
This protocol is used to quantify the reduction of BCR-ABL and related signaling proteins in CML cells.
-
Cell Culture and Treatment:
-
Culture K562 cells (or other BCR-ABL-positive CML cell lines) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed cells at a density of 2-5 x 105 cells/mL.
-
Treat cells with a dose range of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 6 or 24 hours).[11]
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-BCR-ABL, anti-p-STAT5, anti-p-CrkL, anti-cIAP1, anti-XIAP, and a loading control like anti-GAPDH or anti-β-tubulin).[11][12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Perform densitometry analysis on the resulting bands using imaging software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.[15]
-
Figure 3: Experimental Workflow for Western Blot Analysis.
This protocol is used to determine the IC50 value of this compound on CML cell proliferation.
-
Cell Seeding:
-
Seed BCR-ABL-positive (e.g., K562) and negative control cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the appropriate wells, ensuring a final DMSO concentration below 0.1%. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, WST-8) to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound represents a promising targeted protein degradation strategy for Chronic Myeloid Leukemia. By hijacking the IAP E3 ligases to induce proteasomal degradation of the oncogenic driver BCR-ABL, it offers a distinct mechanism of action from traditional kinase inhibition.[1][6] Its high potency, with a DC50 of 10 nM for BCR-ABL degradation and a corresponding inhibition of CML cell proliferation at similar concentrations, underscores its potential.[7][8] Further research and development of this and similar BCR-ABL degraders may provide new therapeutic avenues for CML, particularly in cases of TKI resistance.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sniper(abl)-039: A Targeted Protein Degrader for Chronic Myeloid Leukemia
An In-depth Technical Guide on the Discovery and Development of a Novel BCR-ABL Protein Degrader
This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of Sniper(abl)-039, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML). This document is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, oncology, and medicinal chemistry.
Introduction: The Challenge of BCR-ABL and the Rise of Protein Degraders
Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. While tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib have revolutionized CML treatment, challenges such as acquired resistance through point mutations in the ABL kinase domain necessitate the development of alternative therapeutic strategies.
Targeted protein degradation has emerged as a promising approach to overcome the limitations of traditional enzyme inhibition. Technologies like SNIPERs and Proteolysis Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to eliminate pathogenic proteins. This compound was developed as a heterobifunctional molecule designed to specifically induce the degradation of the BCR-ABL protein.
Discovery and Molecular Design of this compound
This compound is a chimeric molecule that conjugates the potent ABL kinase inhibitor, dasatinib, with a derivative of the IAP ligand LCL161, connected by a polyethylene glycol (PEG) linker.[1][2][3] The design strategy is based on the SNIPER concept, which aims to bring a target protein into close proximity with an E3 ubiquitin ligase, in this case, the Inhibitor of Apoptosis Proteins (IAPs), to trigger the ubiquitination and subsequent proteasomal degradation of the target.
The development of this compound involved a systematic optimization process, evaluating various combinations of ABL inhibitors, IAP ligands, and linker lengths to achieve the most potent and specific degradation of BCR-ABL.[1][2] The final construct, this compound, demonstrated superior activity in reducing BCR-ABL protein levels in CML cell lines.[1]
Key Components of this compound:
-
Target Binding Ligand: Dasatinib, a high-affinity inhibitor of the ABL kinase domain, serves to recruit the BCR-ABL protein.
-
E3 Ligase Ligand: An LCL161 derivative binds to cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP), which possess E3 ubiquitin ligase activity.[1]
-
Linker: A polyethylene glycol (PEG)x3 linker connects the two ligands, providing the optimal length and flexibility to facilitate the formation of a stable ternary complex between BCR-ABL and the IAP E3 ligase.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by inducing the proximity of BCR-ABL to cIAP1 and XIAP. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the BCR-ABL protein, a process catalyzed by the RING domain of the IAPs. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BCR-ABL protein. This event-driven, catalytic mode of action allows a single molecule of this compound to induce the degradation of multiple BCR-ABL proteins.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The preclinical efficacy of this compound has been characterized by its potent induction of BCR-ABL degradation and its high affinity for its target components.
| Parameter | Value (nM) | Target/Cell Line | Reference |
| DC₅₀ | 10 | BCR-ABL in K562 cells | [] |
| IC₅₀ | 0.54 | ABL | [] |
| IC₅₀ | 10 | cIAP1 | [] |
| IC₅₀ | 12 | cIAP2 | [] |
| IC₅₀ | 50 | XIAP | [] |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory techniques. The specific protocols from the primary research by Shibata et al. were not publicly available.
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).
-
Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for BCR-ABL Degradation
-
Cell Seeding: K562 cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).
-
Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against ABL, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow: Western Blotting
Caption: Workflow for Western Blotting analysis.
Analysis of Downstream Signaling
-
Protocol: The Western blotting protocol described in section 5.2 is followed.
-
Primary Antibodies: In addition to ABL and a loading control, primary antibodies against phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL) are used to assess the inhibition of BCR-ABL downstream signaling.
Summary and Future Directions
This compound is a potent and specific degrader of the oncogenic BCR-ABL protein. By hijacking the cellular IAP E3 ligases, it effectively induces the proteasomal degradation of its target, leading to the inhibition of downstream pro-survival signaling pathways and the suppression of CML cell growth in preclinical models.[2]
The development of this compound highlights the potential of targeted protein degradation as a therapeutic strategy to overcome resistance to conventional inhibitors. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to evaluate the full therapeutic potential of this novel compound for the treatment of chronic myeloid leukemia. The modular nature of the SNIPER platform also offers the possibility of developing degraders for other challenging cancer targets.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its well-defined mechanism of action, potent in vitro activity, and rational design provide a strong foundation for its continued development as a potential therapeutic agent for CML and a valuable tool for further research into the biology of BCR-ABL-driven malignancies.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of cIAP1 and XIAP in SNIPER(ABL)-039 Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a novel class of therapeutic agents designed to induce the degradation of target proteins through the ubiquitin-proteasome system. SNIPER(ABL)-039 is a chimeric molecule that conjugates the ABL kinase inhibitor Dasatinib with a derivative of the IAP antagonist LCL161.[1] This design enables the recruitment of Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ubiquitin ligase activity, to the oncogenic BCR-ABL fusion protein, thereby triggering its degradation. This document provides a detailed technical overview of the distinct and cooperative roles of two key IAP family members, cellular IAP1 (cIAP1) and X-linked IAP (XIAP), in the mechanism of action of this compound.
Mechanism of Action of this compound
This compound functions by inducing proximity between the target protein (BCR-ABL) and IAP E3 ligases. This is achieved through its two distinct functional ends: the Dasatinib moiety, which binds to the ABL kinase domain of BCR-ABL, and the LCL161 derivative, which serves as a ligand for IAPs.[1][2] The simultaneous binding of this compound to both BCR-ABL and an IAP results in the formation of a ternary complex. This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BCR-ABL protein, marking it for degradation by the 26S proteasome. This compound has been shown to recruit both cIAP1 and XIAP to mediate this effect.[3][4]
Differential Roles of cIAP1 and XIAP in SNIPER Activity
Research into SNIPER compounds has revealed that cIAP1 and XIAP are degraded via different mechanisms.[5][6]
Role of cIAP1: Direct Autoubiquitination and Degradation
The degradation of cIAP1 is a direct consequence of the binding of the IAP antagonist module of the SNIPER molecule.[6][7] The LCL161 derivative in this compound mimics the endogenous IAP inhibitor SMAC/DIABLO, binding to the BIR domains of cIAP1. This interaction is sufficient to induce a conformational change that triggers the E3 ligase activity of cIAP1, leading to its autoubiquitination and subsequent proteasomal degradation.[7] This process is independent of the formation of a ternary complex with the target protein, BCR-ABL.[5][6] Evidence for this comes from studies using control SNIPER molecules where the target protein ligand is inactive; these molecules are unable to degrade the target protein or XIAP but remain competent in degrading cIAP1.[6][7] this compound effectively reduces the level of cIAP1 within 6 hours of treatment.[3]
Role of XIAP: Ternary Complex-Dependent Degradation
In contrast to cIAP1, the degradation of XIAP is contingent upon the formation of the ternary complex, comprising this compound, BCR-ABL, and XIAP.[5][6][7] The SNIPER molecule must physically bridge XIAP and BCR-ABL to induce the ubiquitination and degradation of both proteins. If the SNIPER molecule cannot bind to the target protein (BCR-ABL), it fails to induce the degradation of XIAP.[5][6] This indicates that XIAP degradation is coupled to the degradation of the primary target. This compound has been observed to reduce XIAP levels after 24 hours of treatment.[3] While both IAPs are involved, studies have shown that the simultaneous silencing of both cIAP1 and XIAP is required to significantly suppress the this compound-induced degradation of BCR-ABL, suggesting a degree of functional redundancy or cooperation between the two E3 ligases.[4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics related to the activity of this compound.
Table 1: Binding Affinity and Degradation Potency of this compound
| Target | Metric | Value (nM) | Reference(s) |
|---|---|---|---|
| BCR-ABL | DC50 | 10 | [1][8][9] |
| ABL | IC50 | 0.54 | [1][9][10] |
| cIAP1 | IC50 | 10 | [1][9][10] |
| cIAP2 | IC50 | 12 | [1][9][10] |
| XIAP | IC50 | 50 | [1][9][10] |
IC50 represents the concentration required for 50% inhibition of the target. DC50 represents the concentration required for 50% degradation of the target.
Table 2: Effect of this compound on Protein Levels in K562 Cells
| Protein | Concentration | Time Point | Observation | Reference(s) |
|---|---|---|---|---|
| BCR-ABL | ≥10 nM | 24 h | Effective knockdown | [3] |
| cIAP1 | Not specified | 6 h | Effective reduction | [3] |
| XIAP | Not specified | 24 h | Effective reduction |[3] |
Visualized Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Ternary complex formation mediated by this compound.
Differential Degradation Mechanisms of cIAP1 and XIAP
Caption: Distinct degradation pathways for cIAP1 and XIAP.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for verifying ternary complex formation.
Detailed Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Culture K562 cells in appropriate media. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for specified time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BCR-ABL, cIAP1, XIAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex
-
Cell Lysis: Treat and harvest cells as described above, using a non-denaturing IP lysis buffer.[11]
-
Pre-clearing: Pre-clear cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-BCR-ABL) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[13]
-
Washing: Pellet the beads using a magnetic rack and wash several times with cold IP wash buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of BCR-ABL, cIAP1, and XIAP.
In Vitro Ubiquitination Assay
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, the purified target protein (BCR-ABL), and the relevant E3 ligase (cIAP1 or XIAP).[14][15]
-
Initiation: Add this compound to the reaction mixture. As a control, perform reactions without the SNIPER molecule.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination cascade to occur.[14]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Detection: Analyze the reaction products by Western blotting, using an anti-ubiquitin antibody to detect the formation of polyubiquitinated BCR-ABL, which will appear as a high-molecular-weight smear.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed K562 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate at 37°C for 1-4 hours.[16] The reagent is converted by metabolically active cells into a colored formazan product.
-
Measurement: If using MTT, add a solubilization solution.[16] Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell growth inhibition.
Conclusion
This compound leverages the cellular protein degradation machinery by engaging cIAP1 and XIAP to eliminate the oncogenic BCR-ABL protein. The roles of these two E3 ligases are distinct: cIAP1 undergoes rapid, target-independent autoubiquitination and degradation upon direct binding by the SNIPER's IAP ligand, while XIAP degradation is strictly dependent on the formation of a ternary complex that includes the BCR-ABL target. This dual mechanism, which involves the degradation of both the primary oncogenic driver and key anti-apoptotic proteins, underscores the therapeutic potential of the SNIPER platform. A thorough understanding of these differential mechanisms is critical for the rational design and optimization of future IAP-based protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNIPER | TargetMol [targetmol.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. neb.com [neb.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Targeted Protein Degradation of BCR-ABL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Kinase Inhibition
The fusion protein BCR-ABL is the pathogenic driver of Chronic Myeloid Leukemia (CML).[1] Its constitutive tyrosine kinase activity triggers a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis.[2][3] The development of tyrosine kinase inhibitors (TKIs), such as imatinib, has transformed CML into a manageable chronic disease for many patients.[4][5] However, challenges remain, including acquired drug resistance due to kinase domain mutations and the persistence of leukemic stem cells, which can lead to relapse.[5][6][7]
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that offers a distinct mechanism of action compared to traditional occupancy-driven inhibitors.[8] Instead of merely blocking the protein's function, TPD co-opts the cell's own ubiquitin-proteasome system to eliminate the entire target protein.[9][10] This approach has the potential to overcome TKI resistance, address non-catalytic scaffolding functions of BCR-ABL, and lead to a more durable therapeutic response.[5][11] This guide provides a technical overview of the strategies, methodologies, and current state of targeted BCR-ABL degradation.
The BCR-ABL Signaling Network
BCR-ABL's constitutive kinase activity leads to its autophosphorylation, creating docking sites for various adapter proteins and initiating multiple downstream signaling cascades critical for CML pathogenesis.[3][12] Key pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Activated via the GRB2/SOS complex, this pathway is a primary driver of cell proliferation.[2][12]
-
PI3K/AKT/mTOR Pathway: This pathway, which can be activated through GRB2, GAB2, and other adaptors, is crucial for cell survival and inhibiting apoptosis.[2][13]
-
STAT5 Pathway: Direct phosphorylation and activation of STAT5 by BCR-ABL is a critical event for the proliferation of CML cells.[4][9]
These interconnected pathways highlight the complexity of BCR-ABL-driven leukemogenesis and underscore the rationale for eliminating the central BCR-ABL protein itself.
Mechanisms of Targeted BCR-ABL Degradation
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[11][14] The PROTAC facilitates the formation of a ternary complex between BCR-ABL and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to the ubiquitination of BCR-ABL.[9][15] This poly-ubiquitin tag marks the protein for recognition and degradation by the 26S proteasome.[16]
A key feature of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[10] This event-driven pharmacology can be more potent than traditional occupancy-based inhibition.
References
- 1. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 5. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Modular PROTAC Design for the Degr ... | Article | H1 Connect [archive.connect.h1.co]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era in Chronic Myeloid Leukemia: The Ascendancy of Protein Degraders Over Conventional Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The therapeutic landscape of Chronic Myeloid Leukemia (CML) has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs) targeting the aberrant BCR-ABL fusion protein. However, the emergence of drug resistance and the persistence of leukemic stem cells (LSCs) underscore the pressing need for innovative therapeutic strategies. This whitepaper delves into the compelling advantages of a novel class of therapeutics—protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs)—over traditional small molecule inhibitors in the context of CML. By orchestrating the complete elimination of the oncoprotein, degraders offer a paradigm shift from mere inhibition to targeted eradication, promising more profound and durable clinical responses.
Overcoming the Limitations of Kinase Inhibition
Tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib have transformed CML into a manageable chronic condition for many patients.[1][2] These drugs function by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its catalytic activity and downstream signaling.[3] However, this "occupancy-driven" pharmacology is not without its challenges:
-
Drug Resistance: Point mutations within the ABL kinase domain can impair TKI binding, leading to the emergence of drug-resistant clones. The T315I "gatekeeper" mutation, for instance, confers resistance to most clinically available TKIs.[4]
-
Incomplete Eradication of Leukemic Stem Cells: LSCs, the reservoir for disease relapse, have been shown to be less dependent on the kinase activity of BCR-ABL for their survival and can persist despite TKI therapy.[5]
-
Non-Catalytic Scaffolding Functions: Beyond its kinase activity, the BCR-ABL protein acts as a scaffold, assembling signaling complexes that contribute to leukemogenesis. TKIs fail to address these non-catalytic functions.[3]
Protein Degraders: A Paradigm Shift to "Event-Driven" Pharmacology
Protein degraders, such as PROTACs, operate on an entirely different principle. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein (e.g., BCR-ABL), and the other recruits an E3 ubiquitin ligase.[6][7][8][9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7][8][9] This "event-driven" mechanism offers several key advantages over traditional inhibition:
-
Complete Protein Elimination: Unlike inhibitors that merely block a single function, degraders lead to the complete removal of the target protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.[3]
-
Overcoming Resistance: By targeting the entire protein for degradation, PROTACs can be effective against mutant forms of BCR-ABL that are resistant to TKIs due to altered binding pockets.[10]
-
Catalytic Activity and Sub-stoichiometric Dosing: A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a catalytic effect. This allows for potent activity at lower concentrations than what is required for inhibitors to maintain constant target occupancy.[11]
-
Potential for LSC Eradication: By eliminating the BCR-ABL protein entirely, degraders may be more effective at targeting the LSC population that is less reliant on its kinase activity.
Quantitative Comparison: Degraders vs. Inhibitors
Preclinical studies have demonstrated the superior potency of BCR-ABL protein degraders compared to their inhibitor counterparts. The following tables summarize key quantitative data from studies on prominent BCR-ABL degraders, GMB-475 and various dasatinib-based PROTACs, in comparison to traditional TKIs.
| Compound | Cell Line | IC50 (nM) | Reference |
| Imatinib | K562 | ~170 | [5] |
| KU812 | - | ||
| KCL22 | - | [12] | |
| Dasatinib | K562 | ~0.5 - 3 | [13] |
| GMB-475 (PROTAC) | K562 | ~1000 | [14] |
| Ba/F3 BCR-ABL1 | ~1110 | [5] | |
| Arg-PEG1-Dasa (PROTAC) | K562 | 0.3595 | [15] |
| Lys-PEG1-Dasa (PROTAC) | K562 | 0.2 - 0.5 | [15] |
| Leu-PEG1-Dasa (PROTAC) | K562 | 0.2 - 0.5 | [15] |
| Phe-PEG1-Dasa (PROTAC) | K562 | 0.2 - 0.5 | [15] |
| Table 1: Comparative IC50 values of BCR-ABL inhibitors and degraders in CML cell lines. |
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GMB-475 (PROTAC) | K562 | ~500 | - | [14] |
| Arg-PEG1-Dasa (PROTAC) | K562 | 0.85 | 98.8 | [15] |
| Lys-PEG1-Dasa (PROTAC) | K562 | ~5 | 81.0 - 99.1 | [15] |
| Leu-PEG1-Dasa (PROTAC) | K562 | ~5 | 81.0 - 99.1 | [15] |
| Phe-PEG1-Dasa (PROTAC) | K562 | ~5 | 81.0 - 99.1 | [15] |
| Table 2: Degradation efficiency of BCR-ABL PROTACs in CML cell lines. |
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, the mechanism of action of PROTACs, and a typical experimental workflow for their evaluation.
Caption: BCR-ABL Signaling Pathways in CML.
Caption: Mechanism of Action of a PROTAC.
Caption: Experimental Workflow for PROTAC Evaluation.
Detailed Experimental Protocols
To facilitate the replication and validation of findings in this field, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of inhibitors and degraders on CML cell lines.
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed CML cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds (inhibitors and degraders) in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blot for BCR-ABL Degradation
This protocol is used to quantify the levels of BCR-ABL protein following treatment with degraders.
Materials:
-
CML cells treated with test compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BCR (abcam), anti-c-Abl (Cell Signaling Technology), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR or c-Abl overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms the PROTAC-mediated ubiquitination of the target protein.[16][17][18]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase (e.g., VHL-ElonginB-ElonginC complex)
-
Recombinant BCR-ABL protein (or relevant domain)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Anti-BCR-ABL antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
In a microcentrifuge tube, combine the reaction components in the following order: ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase, and the PROTAC at various concentrations.
-
Add the recombinant BCR-ABL protein to initiate the reaction.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Probe the membrane with an anti-BCR-ABL antibody to detect the unmodified and ubiquitinated forms of the protein (which will appear as a ladder of higher molecular weight bands).
-
Confirm the presence of ubiquitin on the target protein by probing with an anti-ubiquitin antibody.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the superiority of protein degraders over traditional inhibitors for the treatment of CML. By inducing the complete and catalytic degradation of the BCR-ABL oncoprotein, PROTACs offer the potential to overcome drug resistance, eliminate residual disease, and target the non-catalytic functions of the oncoprotein. The quantitative data from preclinical studies are highly encouraging, demonstrating the potent and sustained effects of this new therapeutic modality.
The detailed experimental protocols and visual diagrams provided herein are intended to empower researchers to further investigate and advance the development of protein degraders for CML and other malignancies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules for in vivo applications, with the ultimate goal of translating this promising technology into transformative therapies for patients. The era of targeted protein degradation has dawned, heralding a new and exciting chapter in the fight against cancer.
References
- 1. Dasatinib vs. imatinib in patients with chronic myeloid leukemia in chronic phase (CML-CP) who have not achieved an optimal response to 3 months of imatinib therapy: the DASCERN randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term Follow-up of Lower Dose Dasatinib 50mg Daily as Frontline Therapy in Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesensors.com [lifesensors.com]
- 17. lifesensors.com [lifesensors.com]
- 18. bpsbioscience.com [bpsbioscience.com]
SNIPER(abl)-039: A Technical Guide to a PROTAC-Mediated Degrader of BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SNIPER(abl)-039, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This document details the molecule's mechanism of action, summarizes its efficacy with quantitative data, and provides detailed experimental protocols for its evaluation.
Core Concepts: PROTACs and the SNIPER Platform
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) molecules are a class of PROTACs that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase component.[3] this compound is a prime example of this technology, designed to target the BCR-ABL protein for degradation.[3]
This compound: Molecular Profile and Mechanism of Action
This compound is composed of the ABL kinase inhibitor Dasatinib, which serves as the BCR-ABL targeting ligand, and a derivative of the IAP antagonist LCL161, which recruits IAP E3 ligases. These two components are joined by a polyethylene glycol (PEG) linker.[3]
The mechanism of action of this compound involves the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ligase (specifically cIAP1 and XIAP).[3] This proximity induces the IAP-mediated polyubiquitination of BCR-ABL. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BCR-ABL protein.[3] This targeted degradation approach offers a potential advantage over simple inhibition, as it can overcome resistance mechanisms associated with kinase domain mutations and can impact non-kinase scaffolding functions of the target protein.
Mechanism of Action Diagram
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various CML cell lines.
Table 1: Degradation Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (BCR-ABL) | K562 | 10 nM | [4][5] |
Table 2: Inhibitory Concentration of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (ABL) | N/A | 0.54 nM | [4][5] |
| IC50 (cIAP1) | N/A | 10 nM | [4][5] |
| IC50 (cIAP2) | N/A | 12 nM | [4][5] |
| IC50 (XIAP) | N/A | 50 nM | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture
-
Cell Lines: K562 (human CML, blast crisis), KU812 (human CML, blast crisis), KCL22 (human CML, chronic phase).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BCR-ABL Degradation
This protocol is for assessing the degradation of BCR-ABL and downstream signaling proteins.
Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment: Seed K562 cells at a density of 5 x 105 cells/mL in 6-well plates. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-ABL (to detect BCR-ABL)
-
Anti-phospho-STAT5
-
Anti-phospho-CrkL
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of CML cells.
Detailed Steps:
-
Cell Seeding: Seed CML cells (e.g., K562, KU812, KCL22) in a 96-well plate at a density of 1 x 104 cells/well.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Signaling Pathway Analysis
This compound-mediated degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are critical for the proliferation and survival of CML cells.[3] Key downstream effectors include STAT5 and CrkL.[3]
BCR-ABL Downstream Signaling
Caption: Inhibition of BCR-ABL signaling by this compound.
Conclusion
This compound is a potent PROTAC molecule that effectively induces the degradation of the oncoprotein BCR-ABL. Its mechanism of action, leveraging the IAP E3 ligases, leads to the suppression of downstream signaling pathways and inhibits the proliferation of CML cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on targeted protein degradation strategies for CML and other malignancies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising molecule.
References
- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to Sniper(abl)-039
This technical guide provides a comprehensive overview of the molecular components, mechanism of action, and experimental characterization of Sniper(abl)-039, a potent degrader of the oncogenic BCR-ABL fusion protein. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Components
This compound is a heterobifunctional molecule, also known as a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), which falls under the broader class of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is composed of three key molecular entities: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] The molecular formula of this compound is C54H68ClN11O9S2.[1][4]
| Component | Molecule | Function |
| Target Ligand | Dasatinib | An inhibitor of the ABL tyrosine kinase, providing specificity for the BCR-ABL protein.[5][6][7][8][9][10] |
| E3 Ligase Ligand | LCL161 Derivative | Recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[5][6][7][8][9][10] |
| Linker | Polyethylene Glycol (PEG) x3 | Covalently connects Dasatinib and the LCL161 derivative, with its length optimized for potent protein degradation.[1][11] |
Mechanism of Action
The primary mechanism of action of this compound is to induce the targeted degradation of the BCR-ABL protein through the ubiquitin-proteasome system.[1][7]
-
Ternary Complex Formation : this compound facilitates the formation of a ternary complex by simultaneously binding to the BCR-ABL protein via its Dasatinib moiety and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161 derivative ligand.[1][2]
-
Ubiquitination : The proximity induced by the ternary complex allows the IAP E3 ligase to catalyze the transfer of ubiquitin molecules to the BCR-ABL protein.[1][3]
-
Proteasomal Degradation : The polyubiquitinated BCR-ABL protein is then recognized and degraded by the 26S proteasome.[2][3]
-
Downstream Signaling Inhibition : The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, which are crucial for the proliferation of chronic myelogenous leukemia (CML) cells.[1]
Quantitative Data
Degradation and Inhibitory Potency
The potency of this compound has been quantified through various in vitro assays.
| Parameter | Target | Value |
| DC50 | BCR-ABL Protein Degradation | 10 nM[1][5][6][7][8][10] |
| IC50 | ABL Kinase Inhibition | 0.54 nM[1][5][6][7][8] |
| IC50 | cIAP1 | 10 nM[1][5][6][7][8] |
| IC50 | cIAP2 | 12 nM[1][5][6][7][8] |
| IC50 | XIAP | 50 nM[1][5][6][7][8] |
Cellular Activity
This compound has demonstrated potent anti-proliferative effects in BCR-ABL positive CML cell lines.
| Cell Line | IC50 (Proliferation) |
| K562 | ~10 nM[2] |
| KCL22 | ~10 nM[2] |
| KU812 | ~10 nM[2] |
Experimental Protocols
The following are overviews of key experimental methodologies used in the characterization of this compound.
Synthesis and Purification of this compound
The synthesis of this compound involves the conjugation of Dasatinib to an LCL161 derivative via a PEG linker.[1] The final product is purified using column chromatography on NH silica gel, yielding a colorless amorphous solid.[6] The purity and identity of the compound are confirmed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[6]
Western Blotting for BCR-ABL Degradation
This assay is used to quantify the reduction of BCR-ABL protein levels in cells treated with this compound.[6]
-
Cell Culture and Treatment : K562 cells, a human CML cell line, are cultured and treated with varying concentrations of this compound for a specified duration, typically 6 to 24 hours.[11]
-
Cell Lysis : After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
Gel Electrophoresis and Transfer : Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.[9]
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BCR-ABL.[9] Subsequently, a secondary antibody conjugated to an enzyme (like HRP) is used for detection.[9] The levels of a housekeeping protein, such as GAPDH, are also measured as a loading control.[6] The reduction of cIAP1 can serve as an internal control to confirm the compound's engagement with its target E3 ligase.[6]
-
Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of BCR-ABL degradation relative to the vehicle-treated control.[6][9]
Cell Viability Assay
These assays determine the effect of this compound on the proliferation and viability of CML cells.[2] A common method is the MTT or MTS assay.[11]
-
Cell Seeding : CML cells (e.g., K562, KCL22, KU812) are seeded in 96-well plates.[2][11]
-
Compound Treatment : The cells are treated with a range of concentrations of this compound and incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Reagent Addition : A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[11] Metabolically active cells convert the tetrazolium salt into a colored formazan product.[11]
-
Signal Measurement : The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunostep.com [immunostep.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Suppression of USP7 induces BCR-ABL degradation and chronic myelogenous leukemia cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. targetmol.cn [targetmol.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Sniper(abl)-039, a Dasatinib and LCL161 Derivative-Based SNIPER for BCR-ABL Degradation
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sniper(abl)-039, a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein for degradation. This compound is a heterobifunctional molecule that conjugates the potent ABL tyrosine kinase inhibitor, Dasatinib, with a derivative of the IAP (Inhibitor of Apoptosis Protein) ligand, LCL161.[1][2][3][4][5][6] This conjugation allows for the recruitment of E3 ubiquitin ligases to BCR-ABL, leading to its ubiquitination and subsequent proteasomal degradation.
Core Concept: Targeted Protein Degradation
Unlike traditional kinase inhibitors that function through occupancy-based inhibition, this compound operates via an event-driven mechanism. By inducing the degradation of the BCR-ABL protein, it offers a potential strategy to overcome resistance mechanisms associated with kinase domain mutations and to provide a more sustained inhibition of downstream signaling pathways.[5][6][7][8]
Mechanism of Action
This compound leverages the cellular ubiquitin-proteasome system to eliminate the BCR-ABL protein. The Dasatinib moiety of this compound binds to the kinase domain of BCR-ABL, while the LCL161 derivative portion recruits cellular Inhibitor of Apoptosis Proteins (cIAPs), which possess E3 ubiquitin ligase activity.[1][2][3][5] This proximity induces the polyubiquitination of BCR-ABL, marking it for recognition and degradation by the 26S proteasome. Mechanistic studies have indicated that both cIAP1 and XIAP are involved in the degradation of BCR-ABL induced by this compound.[5][6][7]
The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation of Chronic Myelogenous Leukemia (CML) cells. Specifically, this compound has been shown to suppress the phosphorylation of key signaling proteins such as STAT5 (Signal Transducer and Activator of Transcription 5) and CrkL (Crk-like protein).[5][6][7][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Description | Reference |
| DC50 | 10 nM | Concentration for 50% degradation of BCR-ABL protein. | [1][2][3][4][8][10] |
| Target | IC50 | Description | Reference |
| ABL | 0.54 nM | 50% inhibitory concentration for ABL kinase activity. | [1][2][3][4][8] |
| cIAP1 | 10 nM | 50% inhibitory concentration for cIAP1. | [1][2][3][4][8] |
| cIAP2 | 12 nM | 50% inhibitory concentration for cIAP2. | [1][2][3][4][8] |
| XIAP | 50 nM | 50% inhibitory concentration for XIAP. | [1][2][3][4][8] |
| Cell Line | IC50 (Growth Inhibition) | Reference |
| K562 | ~10 nM | [8] |
| KCL22 | ~10 nM | [8] |
| KU812 | ~10 nM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture
-
Cell Lines: K562 (human CML, blast crisis), KCL22 (human CML, blast crisis), KU812 (human CML, basophilic crisis).
-
Media: RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM).[2][3]
-
Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2][3][4]
-
Subculture: Maintain cell density between 0.4 x 10^6 and 2 x 10^6 cells/mL.[2][10]
Western Blotting for Protein Degradation and Phosphorylation
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound or control compounds for the specified duration (e.g., 6 hours for degradation, 6 hours for phosphorylation).[9][11]
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCR-ABL, phospho-BCR-ABL, STAT5, phospho-STAT5, CrkL, phospho-CrkL, cIAP1, XIAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry: Quantify band intensities using image analysis software.
Cell Viability Assay (WST Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
WST Reagent Addition: Add WST-1 or a similar tetrazolium salt-based reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant cIAP1 or XIAP (E3 ligase)
-
Recombinant BCR-ABL (substrate)
-
Ubiquitin
-
ATP
-
This compound or control
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody specific for BCR-ABL to detect higher molecular weight ubiquitinated species.
Conclusion
This compound represents a promising targeted protein degrader for BCR-ABL-positive leukemias. Its potent induction of BCR-ABL degradation at nanomolar concentrations and subsequent inhibition of downstream signaling and cell proliferation highlight the potential of the SNIPER platform. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and CML therapy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. encodeproject.org [encodeproject.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tendency of K562 Chronic Myeloid Leukemia Cells Towards Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. encodeproject.org [encodeproject.org]
- 11. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sniper's Impact: A Technical Guide to the Downstream Consequences of BCR-ABL Degradation by Sniper(abl)-039
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream cellular effects following the degradation of the oncogenic fusion protein BCR-ABL by the novel proteolysis-targeting chimera (PROTAC), Sniper(abl)-039. By harnessing the cell's own ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for Chronic Myeloid Leukemia (CML) by eliminating the driver of the disease rather than merely inhibiting it. This document provides a comprehensive overview of the currently available data on the downstream effects of this targeted protein degradation, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound, providing a clear comparison of its potency and efficacy.
| Parameter | Value | Cell Line(s) | Reference |
| DC50 (BCR-ABL Degradation) | 10 nM | K562 | [1][2][3] |
| IC50 (ABL Kinase Inhibition) | 0.54 nM | Not Specified | [1][2][3] |
| IC50 (cIAP1 Inhibition) | 10 nM | Not Specified | [1][2][3] |
| IC50 (cIAP2 Inhibition) | 12 nM | Not Specified | [1][2][3] |
| IC50 (XIAP Inhibition) | 50 nM | Not Specified | [1][2][3] |
Table 1: Potency and Efficacy of this compound. This table highlights the half-maximal degradation concentration (DC50) for BCR-ABL and the half-maximal inhibitory concentrations (IC50) for ABL kinase and various Inhibitor of Apoptosis Proteins (IAPs).
| Downstream Effect | Observation | Cell Line(s) | Reference |
| STAT5 Phosphorylation | Inhibition | K562 | [4][5] |
| CrkL Phosphorylation | Inhibition | K562 | [4][5] |
| Cell Growth | Suppression | BCR-ABL positive CML cells | [5] |
Table 2: Qualitative Downstream Effects of this compound. This table outlines the observed qualitative effects on key downstream signaling molecules and cellular processes following treatment with this compound. Quantitative data detailing the percentage of inhibition or suppression is not currently available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. While specific protocols for the cited studies on this compound are not publicly available, the following represents a standard and comprehensive approach for conducting such experiments.
Western Blot Analysis for BCR-ABL Degradation and Downstream Signaling
This protocol details the steps for assessing protein levels and phosphorylation status of BCR-ABL and its downstream targets.
-
Cell Culture and Treatment:
-
Culture K562 cells (or other suitable CML cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR-ABL, phospho-STAT5 (Tyr694), STAT5, phospho-CrkL (Tyr207), CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of CML cells.
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and processes related to BCR-ABL and this compound.
References
An In-depth Technical Guide on the Effect of Sniper(abl)-039 on STAT5 and CrkL Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Sniper(abl)-039, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. The document focuses on its mechanism of action and its specific effects on two critical downstream signaling pathways: Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL).
Introduction: Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This event creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase (BCR-ABL) that drives uncontrolled cell proliferation and survival.[1][2] Key downstream effectors of BCR-ABL include the STAT5 and CrkL signaling pathways, which are crucial for leukemogenesis.[2][3]
While tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib have revolutionized CML treatment, challenges such as drug resistance persist.[1] An alternative therapeutic strategy is the targeted degradation of the BCR-ABL protein itself. This guide focuses on this compound, a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), designed to induce the proteasomal degradation of BCR-ABL.[1][4]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that acts as a protein degrader.[1] It is composed of three key components:
-
A warhead: The ABL kinase inhibitor Dasatinib, which binds to the BCR-ABL protein.[5]
-
An E3 ligase ligand: A derivative of LCL161, which recruits Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1 and XIAP, acting as E3 ubiquitin ligases.[1][2]
-
A linker: A polyethylene glycol (PEG)x3 linker that connects the warhead and the E3 ligase ligand.[1][2]
By simultaneously binding to BCR-ABL and an IAP E3 ligase, this compound forms a ternary complex. This proximity induces the poly-ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This event eliminates both the kinase and non-kinase scaffolding functions of the oncoprotein.[1]
BCR-ABL Signaling to STAT5 and CrkL
BCR-ABL's constitutive kinase activity leads to the phosphorylation and activation of numerous downstream substrates that promote cell survival and proliferation.
-
STAT5 Pathway: BCR-ABL can activate STAT5 both directly and indirectly. Evidence suggests that BCR-ABL can directly phosphorylate STAT5, making its activation independent of the canonical JAK2 kinase.[6] Activated, phosphorylated STAT5 (p-STAT5) dimerizes, translocates to the nucleus, and promotes the transcription of anti-apoptotic genes.[7]
-
CrkL Pathway: CrkL is an adaptor protein and a prominent, direct substrate of BCR-ABL in CML cells.[3][8] Upon phosphorylation by BCR-ABL at tyrosine 207 (p-CrkL), CrkL acts as a docking protein to activate other signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which are critical for leukemic cell proliferation and survival.[8][9]
Quantitative Data: Effect of this compound on Protein Levels and Phosphorylation
This compound induces the degradation of total BCR-ABL protein and consequently suppresses the phosphorylation of its key downstream substrates, STAT5 and CrkL. Experiments in the K562 CML cell line demonstrate these effects after a 6-hour incubation period.[10][11] In contrast, the TKI Dasatinib reduces phosphorylation of these targets without affecting total BCR-ABL protein levels, highlighting the distinct mechanism of this compound.[10]
| Compound | Concentration | Effect on Total BCR-ABL | Effect on p-STAT5 | Effect on p-CrkL |
| This compound | 10 nM | Effective Degradation (DC₅₀)[5][12] | Suppression of Phosphorylation[1] | Suppression of Phosphorylation[1] |
| 100 nM | Maximum Degradation Observed[1] | Strong Suppression[10] | Strong Suppression[10] | |
| >100 nM | Attenuated Degradation ("Hook Effect")[1] | Suppression Observed[10] | Suppression Observed[10] | |
| Dasatinib (Control) | 10 - 1000 nM | No Effect on Protein Level[10] | Suppression of Phosphorylation[10] | Suppression of Phosphorylation[10] |
Table 1: Summary of the effects of this compound and Dasatinib on BCR-ABL and downstream signaling in K562 cells.
Experimental Protocols
Assessment of Protein Degradation and Phosphorylation via Western Blot
This protocol outlines a standard method for determining the levels of total and phosphorylated BCR-ABL, STAT5, and CrkL in CML cell lines following treatment with this compound.
5.1.1 Materials and Reagents
-
Cell Line: K562 (human CML, BCR-ABL positive)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Compounds: this compound, Dasatinib (control), DMSO (vehicle)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Primary: Rabbit anti-BCR-ABL, Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5, Rabbit anti-phospho-CrkL (Tyr207), Rabbit anti-CrkL, Mouse anti-β-actin (loading control).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Other: BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, ECL chemiluminescence substrate.
5.1.2 Experimental Procedure
-
Cell Culture and Treatment: Seed K562 cells at a density of 5 x 10⁵ cells/mL and culture overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM), Dasatinib, or DMSO vehicle for 6 hours.
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice, vortexing intermittently.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Denature proteins by boiling in Laemmli sample buffer. Separate proteins by molecular weight on an 8-12% SDS-PAGE gel.
-
Immunoblotting:
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
Conclusion
This compound represents a promising therapeutic strategy for CML by effectively inducing the degradation of the primary oncogenic driver, BCR-ABL. Its mechanism leads to the potent downregulation of total BCR-ABL protein, which in turn suppresses the phosphorylation of critical downstream signaling nodes STAT5 and CrkL.[1] This dual action of removing the kinase's activity and its scaffolding function distinguishes it from traditional occupancy-based inhibitors. The data summarized herein provide a foundational understanding for researchers and drug developers exploring targeted protein degradation as a next-generation approach to overcome TKI resistance and improve outcomes in CML.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. BCR-ABL uncouples canonical JAK2-STAT5 signaling in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Silencing of the CrkL gene reverses the doxorubicin resistance of K562/ADR cells through regulating PI3K/Akt/MRP1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Leukemia Treatment: A Technical Guide to the Future of Targeted Protein Degradation
For Immediate Release
The landscape of leukemia therapeutics is on the cusp of a paradigm shift, moving beyond traditional inhibition-based strategies to a novel approach that hijacks the cell's own machinery to eliminate cancer-causing proteins. This in-depth technical guide explores the future of targeted protein degradation (TPD) in leukemia, providing researchers, scientists, and drug development professionals with a comprehensive overview of this burgeoning field. We delve into the core technologies of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, detail the key signaling pathways being targeted, present quantitative data on emerging degraders, and provide detailed experimental protocols for critical assays in TPD research.
Introduction: A New Modality in Cancer Therapy
Targeted protein degradation represents a revolutionary strategy in oncology.[1][2] Unlike conventional small molecule inhibitors that block the function of a target protein, TPD agents, such as PROTACs and molecular glues, mediate the selective removal of these proteins from the cell.[1][3] This is achieved by coopting the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4][5] This approach offers several potential advantages, including the ability to target proteins previously considered "undruggable," overcome drug resistance, and achieve more potent and durable responses at lower doses.[1][3][5]
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of two distinct ligands connected by a linker.[3][4][5] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
Molecular Glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[6][7][8] This mechanism was first elucidated through the study of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[8]
Key Signaling Pathways and Targets in Leukemia
Several key signaling pathways that are dysregulated in various forms of leukemia have emerged as prime targets for TPD.
B-Cell Receptor (BCR) Signaling in Chronic Lymphocytic Leukemia (CLL)
The BCR signaling pathway is crucial for the survival and proliferation of malignant B-cells in CLL.[5] A key component of this pathway is Bruton's Tyrosine Kinase (BTK) .[9] Degraders targeting BTK have shown promise in overcoming resistance to BTK inhibitors, which often arises from mutations in the BTK protein.[10][11]
Caption: BCR signaling cascade and the point of intervention for BTK degraders.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL is the hallmark of CML and possesses constitutive tyrosine kinase activity, driving uncontrolled cell proliferation.[12] PROTACs targeting BCR-ABL have been developed to induce its degradation, offering a potential strategy to overcome resistance to tyrosine kinase inhibitors (TKIs).[4]
Caption: Key downstream pathways activated by BCR-ABL and targeted by degraders.
Anti-Apoptotic Signaling via BCL-XL
Overexpression of anti-apoptotic proteins like BCL-XL is a common mechanism of drug resistance in various leukemias.[9] Degraders targeting BCL-XL aim to restore the apoptotic potential of cancer cells.
Caption: Mechanism of BCL-XL-mediated apoptosis inhibition and its reversal by degraders.
Other Emerging Targets
-
STAT3: A transcription factor often constitutively activated in leukemia, promoting cell survival and proliferation.[1]
-
TRIB2: A pseudokinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML) through the degradation of C/EBPα.[13]
-
IKZF1/3 (Ikaros/Aiolos): Transcription factors crucial for the survival of multiple myeloma cells.[14][15]
-
GSPT1: A translation termination factor that has been identified as a target for molecular glue degraders in AML.[8][15]
-
CK1α: A kinase involved in the p53 pathway, representing a therapeutic target in AML.[7][9]
Quantitative Data on Emerging Leukemia Degraders
The following tables summarize the preclinical and clinical efficacy of several promising protein degraders in development for leukemia.
Table 1: Preclinical Efficacy of Investigational Degraders
| Degrader | Target | Leukemia Type | E3 Ligase Recruited | DC50 | Dmax | Reference |
| BGB-16673 | BTK | CLL | Cereblon | 0.7 - 6.8 nM | 62 - 98% | [16] |
| PROTAC BTK Degrader-11 | BTK | B-cell malignancies | Not Specified | 1.7 nM | Not Reported | [17] |
| CFT7455 | IKZF1/3 | Multiple Myeloma | Cereblon | Kd = 0.9 nM | Not Reported | [18] |
| DP1 | BRD4 | Hematologic Malignancies | DCAF15 | 10.84 ± 0.92 μM | 98% | [19] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Table 2: Clinical Trial Data for Investigational Degraders
| Degrader | Target | Leukemia Type | Phase | Overall Response Rate (ORR) | Key Findings | Reference |
| BGB-16673 | BTK | R/R B-cell malignancies | Phase 1 | 67% | Well-tolerated with durable responses. | [9] |
| NX-5948 | BTK | R/R CLL | Phase 1a/b | 75.5% (increasing to 84.2% with longer follow-up) | Favorable safety profile, responses in heavily pre-treated patients. | [10][20][21] |
| NX-2127 | BTK, IKZF1/3 | R/R B-cell malignancies | Phase 1 | Not specified for leukemia | Dual activity, durable complete responses in NHL. | [3][9] |
| CC-90009 (Eragidomide) | GSPT1 | R/R AML | Phase 1 | Not Reported | First rationally designed molecular glue in clinical trials for AML. | [8][15] |
R/R: Relapsed/Refractory
Detailed Experimental Protocols
Accurate assessment of the efficacy and mechanism of action of protein degraders relies on a suite of specialized assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the reduction in the total amount of a target protein following degrader treatment.
Caption: Step-by-step workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate leukemia cells at an appropriate density and allow them to adhere (if applicable). Treat cells with a range of degrader concentrations and a vehicle control for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Flow Cytometry for Protein Degradation Analysis
Flow cytometry offers a high-throughput method to assess protein degradation at the single-cell level.[4][22]
Methodology:
-
Cell Treatment: Treat leukemia cells with the degrader as described for Western blotting.
-
Fixation and Permeabilization: Harvest the cells and fix them with a suitable fixation buffer (e.g., 4% paraformaldehyde). Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently-labeled primary antibody against the target protein.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of the target protein.
-
Data Analysis: Compare the MFI of degrader-treated cells to that of vehicle-treated cells to quantify the percentage of protein degradation.
In Vitro Ubiquitination Assay
This assay confirms that the degrader-induced protein degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitin chains.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination signal in the presence of the degrader indicates that it promotes the ubiquitination of the target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct engagement of the degrader with its target protein in a cellular context.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Critical Role of TRIB2 in Cancer and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research on the functions and potential mechanisms of STAT3 in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tribbles homolog 2 (Trib2) inactivates C/EBPalpha and causes acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Transformation by Tribbles homolog 2 (Trib2) requires both the Trib2 kinase domain and COP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sniper(abl)-039 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-039 is a potent and specific degrader of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), it functions as a Proteolysis Targeting Chimera (PROTAC). This molecule is composed of the ABL kinase inhibitor, Dasatinib, linked to a derivative of the IAP ligand LCL161. This bifunctional nature allows this compound to recruit the E3 ubiquitin ligases cIAP1 and XIAP to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting.
Mechanism of Action
This compound operates by inducing the degradation of the oncoprotein BCR-ABL. The Dasatinib moiety binds to the ABL kinase domain of the BCR-ABL protein, while the LCL161 derivative moiety recruits cellular Inhibitor of Apoptosis Proteins (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP), which are E3 ubiquitin ligases.[1][2] This ternary complex formation facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This degradation-based mechanism offers a distinct advantage over simple inhibition, as it leads to the complete removal of the target protein.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and efficacy.
Table 1: In Vitro Degradation and Inhibitory Potency
| Parameter | Target Protein | Value | Cell Line | Reference |
| DC50 | BCR-ABL | 10 nM | K562 | [3][4][5] |
| IC50 | ABL | 0.54 nM | N/A | [4] |
| IC50 | cIAP1 | 10 nM | N/A | [4] |
| IC50 | cIAP2 | 12 nM | N/A | [4] |
| IC50 | XIAP | 50 nM | N/A | [4] |
Table 2: Cellular Activity in CML Cell Lines
| Cell Line | IC50 (Growth Inhibition) | Treatment Duration | Reference |
| K562 | ~10 nM | 48 hours | [2] |
| KCL-22 | ~10 nM | 48 hours | [2] |
| KU-812 | ~10 nM | 48 hours | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 924.05 g/mol , dissolve 9.24 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), 4°C is acceptable.
Cell Culture and Treatment
Recommended Cell Lines:
-
K562 (Human CML, blast crisis)
-
KCL-22 (Human CML, blast crisis)
-
KU-812 (Human CML, basophilic crisis)
Protocol:
-
Culture the selected CML cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, seed the cells at a density of 2 x 10⁵ to 5 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 1 nM to 1 µM.
-
Add the diluted this compound to the cell cultures. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.
-
Incubate the cells for the desired period. For protein degradation analysis, incubation times of 6 to 24 hours are recommended.[6] For cell viability assays, a 48-hour incubation is common.[2]
Western Blot Analysis of BCR-ABL Degradation
Protocol:
-
After treatment, harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-ABL1
-
Anti-phospho-STAT5
-
Anti-phospho-CrkL
-
Anti-cIAP1
-
Anti-XIAP
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Cell Viability Assay (WST-1 Assay)
Protocol:
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treat the cells with a range of this compound concentrations for 48 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Analysis
This compound-mediated degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Key downstream targets include STAT5 and CrkL, whose phosphorylation is suppressed upon BCR-ABL degradation.[2]
Troubleshooting and Considerations
-
"Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. It is crucial to perform a full dose-response curve to identify the optimal concentration range.
-
Cell Line Specificity: The efficacy of this compound may vary between different CML cell lines due to differences in the expression levels of BCR-ABL, cIAP1, and XIAP.
-
Resistance: Resistance to this compound could potentially arise from mutations in the BCR-ABL binding site, alterations in the E3 ligase machinery, or upregulation of proteins that interfere with the degradation process.
-
Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in aqueous culture medium to avoid precipitation.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific cell lines and research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. targetmol.cn [targetmol.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Sniper(abl)-039 Treatment of K562 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sniper(abl)-039 is a novel protein degrader belonging to the SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) class of molecules.[1] It is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of the oncogenic BCR-ABL fusion protein.[1][2] This protein is a constitutively active tyrosine kinase responsible for the pathogenesis of Chronic Myelogenous Leukemia (CML).[1][3] this compound is synthesized by conjugating the ABL kinase inhibitor Dasatinib to a derivative of LCL161, an IAP (Inhibitor of Apoptosis Protein) ligand, via a polyethylene glycol (PEG) linker.[1][4] This dual-functionality allows this compound to serve as a potent tool for studying BCR-ABL biology and as a potential therapeutic candidate for CML.[1] The K562 cell line, derived from a CML patient in blast crisis, endogenously expresses the BCR-ABL protein and is a standard model for evaluating the efficacy of BCR-ABL-targeting compounds.[2][5]
Mechanism of Action
This compound leverages the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL protein. The Dasatinib component of the molecule binds to the BCR-ABL kinase, while the LCL161 derivative moiety recruits IAPs, such as cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[1] This ternary complex formation brings the E3 ubiquitin ligase activity of the IAPs into close proximity with BCR-ABL, leading to its polyubiquitination and subsequent degradation by the proteasome.[1] Mechanistic studies have confirmed that both cIAP1 and XIAP are involved in the degradation process in K562 cells.[1][2] Interestingly, this compound also promotes the degradation of IAPs through self-ubiquitination.[5][6]
Caption: Mechanism of Action for this compound.
Inhibition of Downstream Signaling
The BCR-ABL oncoprotein drives uncontrolled cell proliferation in CML by activating multiple downstream signaling pathways.[2][3] Key substrates that are phosphorylated and activated by BCR-ABL include STAT5 (Signal Transducer and Activator of Transcription 5) and CrkL (Crk-like protein).[1][2][3] By inducing the degradation of BCR-ABL, this compound effectively shuts down these oncogenic signals.[2] Treatment of K562 cells with this compound leads to a marked reduction in the phosphorylation of BCR-ABL itself, as well as its downstream effectors STAT5 and CrkL, ultimately suppressing cell growth.[1][2]
Caption: Inhibition of BCR-ABL downstream signaling.
Data Presentation
Quantitative analysis demonstrates the high potency of this compound in degrading target proteins and inhibiting cell growth.
Table 1: In Vitro Activity of this compound
| Target | Activity Type | Value (nM) | Citation(s) |
|---|---|---|---|
| BCR-ABL | DC₅₀ (Degradation) | 10 | [4][7][8] |
| ABL | IC₅₀ (Inhibition) | 0.54 | [4][7][8] |
| cIAP1 | IC₅₀ (Inhibition) | 10 | [4][7][8] |
| cIAP2 | IC₅₀ (Inhibition) | 12 | [4][7][8] |
| XIAP | IC₅₀ (Inhibition) | 50 |[4][7][8] |
Table 2: Effect of this compound on K562 Cell Proliferation
| Cell Line | Activity Type | Value (nM) | Citation(s) |
|---|
| K562 | IC₅₀ (Growth Inhibition) | ~10 |[5] |
Table 3: Summary of Western Blot Results in K562 Cells
| Protein Target | Effect of this compound | Notes | Citation(s) |
|---|---|---|---|
| BCR-ABL | Strong Decrease | Effective reduction seen at ≥10 nM.[6] | [2][6] |
| pBCR-ABL | Strong Decrease | Correlates with total BCR-ABL degradation. | [2] |
| pSTAT5 | Strong Decrease | Indicates inhibition of downstream signaling. | [1][2] |
| pCrkL | Strong Decrease | Indicates inhibition of downstream signaling. | [1][2] |
| cIAP1 | Decrease | Effective reduction observed after 6 hours.[6] | [6] |
| XIAP | Decrease | Reduction observed after 24 hours.[6] |[6] |
Experimental Protocols
Protocol 1: K562 Cell Culture
-
Medium: Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: K562 cells grow in suspension. Split the culture every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Centrifuge cells, resuspend the pellet in fresh medium, and re-seed at the desired density.
Protocol 2: Western Blot Analysis of Protein Degradation
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10⁵ cells/mL and allow them to acclimate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or a vehicle control (DMSO). Include Dasatinib alone as a control for kinase inhibition without degradation.[2] Incubate for the desired time period (e.g., 6 or 24 hours).[2][6]
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ABL, anti-phospho-STAT5, anti-phospho-CrkL, anti-cIAP1, anti-XIAP, and a loading control like anti-GAPDH or anti-β-tubulin) overnight at 4°C.[2][6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed K562 cells into a 96-well, clear-bottom, white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, add 100 µL of medium containing a 2x concentration of this compound in a serial dilution. Ensure a final volume of 200 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Use a luminescent-based assay such as CellTiter-Glo® for robust results.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated control wells (100% viability).
-
Plot the results as percent viability versus log[concentration] and use a non-linear regression model to calculate the IC₅₀ value.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in K562 cells.
Caption: Workflow for assessing this compound effects.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Viability Assay with Sniper(abl)-039
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-039 is a potent and specific degrader of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal machinery to selectively eliminate the oncogenic BCR-ABL protein.[1][2] This novel mechanism of action offers a promising therapeutic strategy for CML, including cases resistant to traditional tyrosine kinase inhibitors.
These application notes provide a detailed protocol for assessing the effect of this compound on the viability of BCR-ABL positive CML cells. The included methodologies, data presentation, and workflow diagrams are intended to guide researchers in accurately quantifying the anti-proliferative effects of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand for the ABL kinase (a derivative of Dasatinib) and a ligand for an E3 ubiquitin ligase (a derivative of LCL161), connected by a flexible linker.[1][2] This design allows this compound to simultaneously bind to both the BCR-ABL protein and the E3 ligase complex, specifically recruiting cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as the STAT5 and CrkL pathways, ultimately suppressing the growth and proliferation of BCR-ABL positive cancer cells.[2][3]
Data Presentation
The efficacy of this compound can be quantified by its ability to induce degradation of BCR-ABL (DC50) and inhibit various cellular components (IC50). The following tables summarize the key quantitative data for this compound.
| Parameter | Target | Value (nM) | Reference |
| DC50 | BCR-ABL Protein Degradation | 10 | [1] |
Table 1: Degradation Constant of this compound.
| Parameter | Target | Value (nM) | Reference |
| IC50 | ABL Kinase | 0.54 | [1] |
| IC50 | cIAP1 | 10 | [1] |
| IC50 | cIAP2 | 12 | [1] |
| IC50 | XIAP | 50 | [1] |
Table 2: Inhibitory Concentrations of this compound against Target Proteins.
| Cell Line | Description | IC50 (nM) | Reference |
| K562 | Human CML, blast crisis | ~10 | [4] |
| KCL22 | Human CML, blast crisis | ~10 | [4] |
| KU812 | Human CML, blast crisis | ~10 | [4] |
Table 3: Anti-proliferative Activity of this compound in CML Cell Lines.
Experimental Protocols
This section provides a detailed protocol for determining the cell viability of CML cells treated with this compound using the widely accepted MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Culture
-
Cell Line: K562 (BCR-ABL positive human Chronic Myeloid Leukemia cell line).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest K562 cells in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Include wells with medium only to serve as a blank control.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM).
-
Add 100 µL of the diluted compound solutions to the respective wells of the 96-well plate containing the cells.
-
For the vehicle control wells, add medium containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
This compound represents a promising new modality for the treatment of CML by effectively inducing the degradation of the oncoprotein BCR-ABL. The protocols and data presented in these application notes provide a comprehensive guide for researchers to evaluate the potent anti-proliferative effects of this compound in relevant cancer cell models. Accurate and reproducible assessment of cell viability is a critical step in the preclinical development of novel therapeutics like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
optimal concentration of Sniper(abl)-039 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sniper(abl)-039, a potent and specific degrader of the oncogenic BCR-ABL fusion protein. This document outlines the mechanism of action, key performance data, and detailed protocols for experimental applications.
Introduction
This compound is a heterobifunctional molecule, part of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) family. It is designed to induce the degradation of the BCR-ABL protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). This compound achieves this by conjugating the ABL kinase inhibitor Dasatinib to a derivative of the IAP ligand LCL161.[1][2][3][4][5] This dual-binding capability allows this compound to recruit the cellular E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action
This compound operates by forming a ternary complex between the BCR-ABL protein and an E3 ubiquitin ligase complex, specifically recruiting cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[6] This proximity induces the poly-ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, ultimately suppressing the proliferation of BCR-ABL-positive cancer cells.[6][7]
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Degradation and Inhibitory Activity
| Parameter | Target | Value | Cell Line | Reference |
| DC50 | BCR-ABL | 10 nM | K562 | [1][2][3][4][5] |
| IC50 | ABL | 0.54 nM | N/A | [1][2][3][4] |
| IC50 | cIAP1 | 10 nM | N/A | [1][2][3][4] |
| IC50 | cIAP2 | 12 nM | N/A | [1][2][3][4] |
| IC50 | XIAP | 50 nM | N/A | [1][2][3][4] |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Experiment | Cell Line | Concentration Range | Incubation Time | Notes |
| BCR-ABL Degradation | K562 | 10 nM - 100 nM | 6 - 24 hours | Effective knockdown is observed at ≥10 nM, with maximum activity around 100 nM.[3] |
| Inhibition of Downstream Signaling | K562 | 10 nM - 100 nM | 6 hours | Assessed by measuring phosphorylation of STAT5 and CrkL.[7] |
| Cell Proliferation/Viability | K562 | 1 nM - 1 µM | 72 hours | To determine the IC50 for growth inhibition. |
Experimental Protocols
Cell Culture and Treatment
Cell Line: K562 (human chronic myelogenous leukemia) Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol:
-
Culture K562 cells to a density of approximately 5 x 10^5 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Add the this compound working solutions to the cells and incubate for the desired duration (e.g., 6 or 24 hours for degradation studies, 72 hours for viability assays).
Caption: General experimental workflow.
Western Blotting for BCR-ABL Degradation
Objective: To determine the optimal concentration of this compound for BCR-ABL protein degradation.
Protocol:
-
Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 6 or 24 hours.
-
After incubation, harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABL, phospho-STAT5, phospho-CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of K562 cells.
Protocol:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Add 100 µL of culture medium containing 2x the final concentration of this compound (e.g., serial dilutions from 1 nM to 1 µM).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway Diagram
Caption: Inhibition of BCR-ABL signaling by this compound.
Disclaimer
This compound is for research use only and is not intended for human or therapeutic use. Researchers should handle this compound with appropriate laboratory safety precautions. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US11510920B2 - Compositions and methods for treating EZH2-mediated cancer - Google Patents [patents.google.com]
- 7. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time Course of BCR-ABL Degradation by Sniper(ABL)-039
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(ABL)-039 is a potent and specific degrader of the oncogenic fusion protein BCR-ABL, a key driver in Chronic Myeloid Leukemia (CML). As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), this compound utilizes the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. This document provides detailed application notes and protocols for studying the time course of BCR-ABL degradation induced by this compound, its impact on downstream signaling, and its effect on cell viability.
This compound is a chimeric molecule that conjugates the ABL kinase inhibitor dasatinib with a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[1][2] This dual-binding capacity allows this compound to bring BCR-ABL into proximity with IAP E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2] Mechanistic studies have indicated that both cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) are involved in the degradation process.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| DC50 (BCR-ABL Degradation) | 10 nM | K562 | [3][4][5] |
| IC50 (ABL Kinase Inhibition) | 0.54 nM | N/A | [3][4][5] |
| IC50 (cIAP1 Binding) | 10 nM | N/A | [3][4][5] |
| IC50 (cIAP2 Binding) | 12 nM | N/A | [3][4][5] |
| IC50 (XIAP Binding) | 50 nM | N/A | [3][4][5] |
| IC50 (Cell Proliferation) | ~10 nM | K562, KCL22, KU812 | [6][7] |
Table 2: Time Course of BCR-ABL Degradation in K562 Cells Treated with 100 nM this compound
| Time Point | BCR-ABL Protein Level (% of Control) | Downstream Signaling Inhibition | Reference |
| 0 hours | 100% | Baseline | [2][6] |
| 6 hours | Significantly Reduced | Inhibition of pSTAT5 and pCrkL | [2][6][8] |
| 24 hours | Maximal Degradation Observed | Sustained inhibition | [6][9] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 3. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. origene.com [origene.com]
- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sniper(abl)-039
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-039 is a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) that potently induces the degradation of the oncogenic BCR-ABL fusion protein.[1][2] This molecule is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that consists of a ligand for the target protein connected by a linker to a ligand for an E3 ubiquitin ligase.[3] In the case of this compound, the ABL kinase inhibitor Dasatinib is linked to a derivative of the IAP ligand LCL161.[1][4][5] This unique construction facilitates the recruitment of the cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₆₈ClN₁₁O₉S₂ | [1][7] |
| Molecular Weight | 1114.77 g/mol | [1][7] |
| CAS Number | 2222354-29-0 | [1][7] |
| DC₅₀ for BCR-ABL | 10 nM | [1][4][8] |
| IC₅₀ for ABL | 0.54 nM | [1][4][8] |
| IC₅₀ for cIAP1 | 10 nM | [1][4][8] |
| IC₅₀ for cIAP2 | 12 nM | [1][4][8] |
| IC₅₀ for XIAP | 50 nM | [1][4][8] |
| Solubility | Soluble in DMSO | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder. Due to the small mass, it is recommended to use a microbalance.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 1114.77 g/mol ), the required volume of DMSO can be calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 1114.77 g/mol ) = 0.0000897 L
-
Volume (µL) = 89.7 µL
-
-
Dissolving the Compound:
-
Add 89.7 µL of sterile DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage (months to years).[9] For short-term storage (days to weeks), aliquots can be kept at 4°C.[9]
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medkoo.com [medkoo.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols: In Vitro Efficacy of Sniper(abl)-039
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-039 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein for degradation. This molecule represents a promising therapeutic strategy for chronic myelogenous leukemia (CML) by not only inhibiting the kinase activity of BCR-ABL but also by eliminating the protein entirely. This compound is a chimeric molecule that conjugates the ABL kinase inhibitor Dasatinib with a ligand for Inhibitor of Apoptosis Proteins (IAPs), thereby recruiting the cellular ubiquitin-proteasome system to induce the degradation of BCR-ABL.[1] These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for key experimental assays.
Data Presentation
The in vitro activity of this compound has been characterized by its ability to induce the degradation of BCR-ABL and inhibit the proliferation of CML cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference(s) |
| DC50 (BCR-ABL Degradation) | K562 cells | 10 nM | [2][3][4] |
| IC50 (Kinase Inhibition) | ABL | 0.54 nM | [2][3][4] |
| cIAP1 | 10 nM | [2][3][4] | |
| cIAP2 | 12 nM | [2][3][4] | |
| XIAP | 50 nM | [2][3][4] | |
| IC50 (Cell Proliferation) | K562, KCL22, KU812 | ~10 nM | [5] |
Signaling Pathway
This compound induces the degradation of the BCR-ABL protein, which in turn inhibits its downstream signaling pathways that are crucial for the proliferation and survival of CML cells. Key downstream effectors that are dephosphorylated upon this compound treatment include STAT5 and CrkL.[1][6]
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
General Experimental Workflow
Caption: General workflow for in vitro studies of this compound.
Protocol 1: K562 Cell Culture
Objective: To maintain and propagate the K562 human chronic myelogenous leukemia cell line for use in in vitro assays.
Materials:
-
K562 cells (ATCC CCL-243)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Quickly thaw a vial of frozen K562 cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability every 2-3 days.
-
Maintain the cell culture in a density range of 1 x 105 to 8 x 105 cells/mL.
-
-
Subculturing:
-
When the cell density exceeds 8 x 105 cells/mL, dilute the cells to a concentration of 2-3 x 105 cells/mL with fresh, pre-warmed complete growth medium.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of K562 cells and to calculate the IC50 value.
Materials:
-
K562 cells
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest K562 cells in the exponential growth phase and determine the cell density and viability.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot for BCR-ABL Degradation and Downstream Signaling
Objective: To assess the degradation of BCR-ABL protein and the phosphorylation status of its downstream targets (STAT5 and CrkL) following treatment with this compound.
Materials:
-
K562 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BCR, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed K562 cells in 6-well plates at a density of 1 x 106 cells/mL.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6 or 24 hours).
-
Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult the original research articles for further details. This information is for research use only and not for use in diagnostic procedures.
References
Application Notes and Protocols for Detecting BCR-ABL and p-CrkL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunodetection of the BCR-ABL fusion protein and its key downstream signaling substrate, phosphorylated CrkL (p-CrkL). The consistent activation of the ABL kinase domain within the BCR-ABL oncoprotein is a hallmark of Chronic Myeloid Leukemia (CML). The phosphorylation of CrkL at tyrosine 207 serves as a reliable surrogate marker for BCR-ABL kinase activity, making both proteins critical targets for research and therapeutic development.
Introduction
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] BCR-ABL activates a number of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[2]
One of the primary substrates of the BCR-ABL kinase is the Crk-like (CrkL) adapter protein.[3] Upon phosphorylation by BCR-ABL at Tyr207, p-CrkL plays a crucial role in mediating downstream signaling cascades. The level of p-CrkL is directly correlated with the kinase activity of BCR-ABL and is therefore a valuable biomarker for monitoring disease progression and the efficacy of tyrosine kinase inhibitors (TKIs) in CML patients.[4][5]
This document provides protocols for the detection and analysis of BCR-ABL and p-CrkL using Western Blotting, Immunoprecipitation, and Flow Cytometry.
Data Presentation
The following table summarizes quantitative data on the levels of phosphorylated CrkL as a percentage of total CrkL (pCrkL/CrkL ratio) in various patient populations, highlighting its utility as a biomarker for BCR-ABL activity.
| Patient/Cell Line Cohort | pCrkL/CrkL Ratio (%) | Key Findings | Reference |
| CML Patients (Accelerated/Blast Crisis) | > 50% | High levels of pCrkL are indicative of active BCR-ABL kinase in advanced CML phases. | [6] |
| Ph+ ALL and Lymphoid Blast Crisis CML | < 10% | Significantly lower pCrkL levels are observed in Ph+ ALL and lymphoid blast crisis CML compared to myeloid CML phases. | [6] |
| Imatinib-Treated CML Patients (M351T mutation) | Suppression to < 50% | A decrease in the pCrkL/CrkL ratio to below 50% following TKI treatment correlates with a positive therapeutic response. | [6] |
| CML Patients at Diagnosis | Predictive of Outcome | The pCrkL/CrkL ratio at the time of diagnosis has been shown to be predictive of the clinical outcome in CML patients. | [7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL and p-CrkL
This protocol outlines the detection of BCR-ABL and p-CrkL from cell lysates.
Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Anti-BCR-ABL antibody (specific for the fusion junction or targeting the ABL or BCR portion).
-
Anti-p-CrkL (Tyr207) antibody.
-
Anti-CrkL antibody (for total CrkL control).
-
Anti-β-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
PVDF or nitrocellulose membrane.
-
SDS-PAGE gels.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities. For p-CrkL, normalize the signal to total CrkL and a loading control.
-
Protocol 2: Immunoprecipitation of p-CrkL
This protocol describes the enrichment of p-CrkL from cell lysates for subsequent analysis by Western Blotting.
Materials:
-
IP Lysis Buffer: Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) with protease and phosphatase inhibitors.
-
Primary Antibody: Anti-p-CrkL (Tyr207) antibody.
-
Control Antibody: Normal rabbit or mouse IgG.
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer: IP Lysis Buffer.
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blotting protocol using the IP Lysis Buffer.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G beads to 500-1000 µg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-2 µg of anti-p-CrkL antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complex:
-
Add 30 µL of Protein A/G beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western Blot analysis using an anti-p-CrkL or anti-CrkL antibody.
-
Protocol 3: Flow Cytometry for Intracellular p-CrkL
This protocol allows for the quantitative analysis of p-CrkL levels in individual cells.
Materials:
-
Fixation Buffer: 1.5% - 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 or saponin in PBS, or ice-cold 90% methanol.
-
Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Primary Antibody: Fluorochrome-conjugated anti-p-CrkL (Tyr207) antibody.
-
Isotype Control: Fluorochrome-conjugated isotype control antibody.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend cells at a concentration of 1-5 x 10^6 cells/mL in staining buffer.
-
-
Fixation:
-
Add an equal volume of fixation buffer to the cell suspension.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with staining buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in ice-cold permeabilization buffer.
-
Incubate for 30 minutes on ice.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of staining buffer.
-
Add the fluorochrome-conjugated anti-p-CrkL antibody or isotype control at the recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the median fluorescence intensity (MFI) of p-CrkL staining compared to the isotype control. This allows for the quantification of p-CrkL levels on a per-cell basis.
-
References
- 1. Molecular Monitoring of Chronic Myeloid Leukemia in Chronic Phase (CML-CP) | Asian Pacific Journal of Cancer Care [waocp.com]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCR-ABL activity and its response to drugs can be determined in CD34+ CML stem cells by CrkL phosphorylation status using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib | Haematologica [haematologica.org]
- 7. BCR-ABL1 tyrosine kinase activity at diagnosis, as determined via the pCrkL/CrkL ratio, is predictive of clinical outcome in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring DC50 and IC50 for Sniper(abl)-039
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-039 is a targeted protein degrader, classified as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Dasatinib to a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[1][2][3] This unique structure gives this compound a dual mechanism of action: it directly inhibits the enzymatic activity of the oncogenic BCR-ABL fusion protein and simultaneously targets it for proteasomal degradation.[2][4] These application notes provide detailed protocols for quantifying both of these activities by measuring the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following table summarizes the reported potency values for this compound against its primary targets and related proteins.
| Parameter | Target | Value | Description |
| DC50 | BCR-ABL Protein | 10 nM | Concentration for 50% degradation of BCR-ABL protein in cells.[1][5][6] |
| IC50 | ABL Kinase | 0.54 nM | Concentration for 50% inhibition of ABL kinase enzymatic activity.[1][3][7] |
| IC50 | cIAP1 | 10 nM | Concentration for 50% inhibition/binding to cIAP1.[1][5][7] |
| IC50 | cIAP2 | 12 nM | Concentration for 50% inhibition/binding to cIAP2.[1][5][7] |
| IC50 | XIAP | 50 nM | Concentration for 50% inhibition/binding to XIAP.[1][5][7] |
| IC50 | Cell Proliferation | ~10 nM | Concentration for 50% inhibition of proliferation in CML cell lines (e.g., K562, KCL22).[8] |
Mechanism of Action and Signaling Pathway
This compound facilitates the formation of a ternary complex between the BCR-ABL oncoprotein and the IAP E3 ubiquitin ligase.[4] This proximity induces the poly-ubiquitination of BCR-ABL, marking it for destruction by the 26S proteasome. The degradation of BCR-ABL, along with direct kinase inhibition, effectively shuts down downstream pro-proliferative signaling pathways involving STAT5 and CrkL.[2][9]
Caption: Mechanism of this compound inducing BCR-ABL degradation and inhibiting signaling.
Protocol 1: Measuring DC50 for BCR-ABL Degradation
This protocol details the determination of the DC50 value of this compound by quantifying BCR-ABL protein levels in a chronic myelogenous leukemia (CML) cell line via Western Blot.
Caption: Workflow for determining the DC50 value of this compound.
A. Materials
-
Cell Line: K562 (BCR-ABL positive CML cell line).
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DMSO, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit.
-
Antibodies: Primary antibodies against BCR-ABL and a loading control (e.g., GAPDH, β-tubulin). HRP-conjugated secondary antibody.
-
Equipment: Cell culture incubator, 6-well plates, centrifuge, Western Blot apparatus, imaging system.
B. Experimental Protocol
-
Cell Culture: Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in culture medium to achieve final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium in each well with the medium containing the respective drug concentration. Incubate for a defined period, typically 6 hours.[9]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for BCR-ABL and the loading control (GAPDH) using image analysis software (e.g., ImageJ).
-
Normalize the BCR-ABL signal to the GAPDH signal for each lane.
-
Calculate the percentage of remaining BCR-ABL protein relative to the vehicle control (set to 100%).
-
Plot the percentage of degradation (100% - % remaining) against the logarithm of the this compound concentration.
-
Use a nonlinear regression model (variable slope, four parameters) in software like GraphPad Prism to determine the DC50 value.
-
Protocol 2: Measuring IC50 for ABL Kinase Inhibition
This protocol describes an in vitro biochemical assay to determine the IC50 value of this compound against purified ABL kinase.
Caption: Workflow for determining the kinase inhibition IC50 value.
A. Materials
-
Enzyme: Recombinant active ABL1 kinase.
-
Substrate: A suitable peptide substrate for ABL kinase (e.g., Abltide).
-
Reagents: Kinase assay buffer, ATP, DMSO, and a detection kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a universal marker of kinase activity).
-
Equipment: Multi-well plates (e.g., 384-well), multichannel pipettes, a plate reader capable of luminescence detection.
B. Experimental Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.
-
Assay Setup: To the wells of a 384-well plate, add the following:
-
This compound dilutions or DMSO (for positive and negative controls).
-
Recombinant ABL kinase diluted in assay buffer.
-
Peptide substrate.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 1-2 hours at room temperature.
-
Detection: Stop the reaction and measure kinase activity according to the manufacturer's instructions for the chosen detection kit. For the ADP-Glo™ assay, this involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to generate a luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Subtract background (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the high (no inhibitor) and low (no enzyme) activity controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a nonlinear regression fit (variable slope, four parameters) in a suitable software package.[10][11]
-
Protocol 3: Measuring IC50 for Cell Proliferation
This protocol outlines the use of a luminescent cell viability assay to measure the IC50 of this compound on the proliferation of CML cells.
Caption: Workflow for determining the cell proliferation IC50 value.
A. Materials
-
Cell Line: K562 cells.
-
Reagents: RPMI-1640 medium, FBS, Penicillin-Streptomycin, DMSO.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay or similar.
-
Equipment: Cell culture incubator, white-walled 96-well plates, multichannel pipettes, plate reader with luminescence detection.
B. Experimental Protocol
-
Cell Seeding: Seed K562 cells into white-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Addition: Add 10 µL of 10x concentrated serial dilutions of this compound to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add an equal volume (e.g., 100 µL) of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of viability for each concentration by normalizing the data to the vehicle control wells (100% viability) and background wells (no cells, 0% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using nonlinear regression.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 5. adooq.com [adooq.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
In Vivo Application Notes and Protocols for Sniper(abl)-039: A Potent Degrader of BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Sniper(abl)-039, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML).
Introduction
This compound is a heterobifunctional molecule that consists of the ABL kinase inhibitor Dasatinib linked to a derivative of the IAP ligand LCL161.[1] This unique structure allows this compound to simultaneously bind to both the BCR-ABL protein and the E3 ubiquitin ligase complex containing either cellular inhibitor of apoptosis protein 1 (cIAP1) or X-linked inhibitor of apoptosis protein (XIAP).[2][3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[2] By removing the entire BCR-ABL protein rather than just inhibiting its kinase activity, this compound offers a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).
Mechanism of Action
The mechanism of action of this compound involves the recruitment of the cellular protein degradation machinery to the BCR-ABL oncoprotein.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
In Vitro Efficacy
This compound has demonstrated potent and specific activity in CML cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (BCR-ABL Degradation) | K562 | 10 nM | [1][4] |
| IC50 (ABL Kinase Inhibition) | - | 0.54 nM | [1] |
| IC50 (cIAP1) | - | 10 nM | [1] |
| IC50 (cIAP2) | - | 12 nM | [1] |
| IC50 (XIAP) | - | 50 nM | [1] |
| IC50 (Cell Growth Inhibition) | K562 | ~10 nM | [3] |
| IC50 (Cell Growth Inhibition) | KCL22 | ~10 nM | [3] |
| IC50 (Cell Growth Inhibition) | KU812 | ~10 nM | [3] |
Signaling Pathway Inhibition
By degrading the BCR-ABL protein, this compound effectively shuts down its downstream signaling pathways that are critical for CML cell proliferation and survival. This includes the inhibition of phosphorylation of key signaling molecules such as STAT5 and CrkL.[2][3]
Caption: Inhibition of BCR-ABL signaling by this compound.
In Vivo Experimental Protocols
The following protocols are based on established methodologies for evaluating anti-CML agents in preclinical models. While specific in vivo data for this compound is not yet extensively published, these protocols provide a framework for its evaluation.
CML Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous CML xenograft model using the K562 cell line.
Caption: Workflow for establishing a CML xenograft model.
Materials:
-
K562 human CML cells
-
RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells twice with sterile PBS and resuspend them in PBS at a concentration of 5 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Drug Formulation and Administration
Formulation:
-
A common vehicle for similar compounds for oral administration is a solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water. For intraperitoneal injection, a formulation in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered. It is crucial to perform solubility and stability tests for the specific batch of this compound.
Administration:
-
Route: Based on the parent compound Dasatinib, oral gavage is a likely route of administration. Intraperitoneal injection is also a common alternative in preclinical studies.
-
Dosing: The optimal dose and schedule need to be determined empirically through dose-ranging studies. A starting point could be based on the in vitro potency and pharmacokinetic studies of similar molecules.
-
Control Groups: A vehicle control group receiving the formulation without this compound is essential. A positive control group treated with a standard-of-care TKI like Dasatinib can also be included for comparison.
Efficacy Evaluation
Endpoints:
-
Tumor Growth Inhibition (TGI): This is the primary endpoint. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.
-
Survival: In some studies, mice can be monitored for survival, with the endpoint being tumor volume reaching a predetermined size or signs of morbidity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot analysis to confirm the degradation of BCR-ABL and the inhibition of downstream signaling (e.g., pSTAT5, pCrkL).
Data Presentation
The following tables provide a template for summarizing the quantitative data from in vivo studies.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in K562 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | - | ||
| This compound | e.g., X mg/kg, QD, PO | |||
| This compound | e.g., Y mg/kg, QD, PO | |||
| Dasatinib | e.g., Z mg/kg, QD, PO |
Table 2: Pharmacodynamic Analysis of BCR-ABL Degradation in Tumor Tissues
| Treatment Group | Dose | % BCR-ABL Protein Remaining (normalized to Vehicle) ± SEM | % pSTAT5 Inhibition (normalized to Vehicle) ± SEM | % pCrkL Inhibition (normalized to Vehicle) ± SEM |
| Vehicle Control | - | 100 | 100 | 100 |
| This compound | X mg/kg | |||
| This compound | Y mg/kg | |||
| Dasatinib | Z mg/kg |
Conclusion
This compound represents a promising new approach for the treatment of CML by inducing the degradation of the BCR-ABL oncoprotein. The protocols and guidelines provided here offer a framework for researchers to conduct in vivo studies to further evaluate its therapeutic potential. Careful execution of these experiments will be crucial in advancing our understanding of this novel class of targeted protein degraders.
References
Techniques to Measure Ternary Complex Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of ternary complexes, where three distinct molecules assemble, is a fundamental process in numerous biological systems. These interactions are central to cellular signaling, enzyme regulation, and the mechanism of action for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). The ability to accurately measure and characterize the formation of these complexes is crucial for advancing our understanding of biological pathways and for the development of new drugs.
This document provides detailed application notes and protocols for several key biophysical and cellular techniques used to measure ternary complex formation. These methods offer orthogonal approaches to study the kinetics, thermodynamics, and cellular context of these important molecular interactions.
I. Biophysical Techniques for In Vitro Characterization
Biophysical techniques are indispensable for the quantitative analysis of ternary complex formation using purified components. They provide critical data on binding affinities, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and the optimization of small molecule inducers of ternary complexes, such as PROTACs.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip as molecules associate and dissociate.[1][2] It is a powerful tool for characterizing both binary and ternary interactions, providing detailed kinetic and affinity data.[3][4]
| Parameter | Description | Typical Values | Reference |
| KD (binary) | Equilibrium dissociation constant for the interaction between two components (e.g., PROTAC and target protein, or PROTAC and E3 ligase). | nM to µM | [5] |
| kon (binary) | Association rate constant for the binary interaction. | 10³ to 10⁷ M⁻¹s⁻¹ | [5] |
| koff (binary) | Dissociation rate constant for the binary interaction. | 10⁻⁵ to 10⁻¹ s⁻¹ | [5] |
| KD (ternary) | Equilibrium dissociation constant for the formation of the ternary complex. | pM to µM | [6] |
| kon (ternary) | Association rate constant for the ternary complex formation. | 10³ to 10⁷ M⁻¹s⁻¹ | [6] |
| koff (ternary) | Dissociation rate constant for the ternary complex. A slower koff often indicates a more stable complex. | 10⁻⁵ to 10⁻¹ s⁻¹ | [6] |
| Cooperativity (α) | A measure of how the binding of the first protein influences the binding of the second protein to the bifunctional molecule. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity. | 0.1 to >100 | [5][6] |
This protocol describes a common setup where the E3 ligase is immobilized on the sensor chip, and the target protein and PROTAC are injected as analytes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified E3 ligase (e.g., VHL or Cereblon complex)
-
Purified target protein (e.g., Brd4)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the desired flow cell by injecting a mixture of EDC and NHS.
-
Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized ligase to subtract non-specific binding.
-
-
Binary Interaction Analysis (Optional but Recommended):
-
To determine the binary affinity of the PROTAC for the immobilized E3 ligase, inject a series of concentrations of the PROTAC alone over the ligase and reference flow cells.
-
Regenerate the surface between injections if necessary.
-
To determine the binary affinity for the target protein, a separate experiment with the target protein immobilized may be required.
-
-
Ternary Complex Kinetic Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC. It is also possible to fix the PROTAC concentration and vary the target protein concentration.
-
Inject these solutions sequentially over the E3 ligase and reference flow cells. This is often performed using a single-cycle kinetics approach to avoid surface regeneration, which can be harsh on the immobilized protein.[5]
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for binary interactions, or a ternary binding model) to determine kon, koff, and KD.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities.[7]
-
Bio-Layer Interferometry (BLI)
Bio-Layer Interferometry (BLI) is another label-free optical technique that measures biomolecular interactions in real-time.[8] It utilizes biosensor tips that are dipped into samples in a microplate format.[9] While generally considered to have lower sensitivity than SPR, BLI is higher throughput and more tolerant of crude samples.[5]
| Parameter | Description | Typical Values | Reference |
| KD (ternary) | Equilibrium dissociation constant for the ternary complex. | nM to µM | [5] |
| kon (ternary) | Association rate constant for ternary complex formation. | 10³ to 10⁶ M⁻¹s⁻¹ | [5] |
| koff (ternary) | Dissociation rate constant for the ternary complex. | 10⁻⁴ to 10⁻¹ s⁻¹ | [5] |
| Response (nm) | The shift in the interference pattern, proportional to the number of molecules bound to the biosensor. | Varies | [10] |
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated for biotinylated ligands)
-
96-well or 384-well microplate
-
Biotinylated E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
Procedure:
-
Biosensor Preparation:
-
Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes.
-
-
Plate Setup:
-
Fill the wells of the microplate with assay buffer for baseline steps, biotinylated E3 ligase for the immobilization step, target protein and PROTAC solutions for the association step, and assay buffer for the dissociation step.
-
-
BLI Experiment Steps:
-
Baseline 1: Dip the biosensors into wells containing assay buffer to establish a stable baseline (e.g., 60 seconds).
-
Immobilization: Move the biosensors to wells containing the biotinylated E3 ligase to immobilize it on the sensor surface (e.g., 80 seconds).[5]
-
Baseline 2: Move the biosensors back to wells with assay buffer to wash away unbound ligase and establish a new baseline (e.g., 60 seconds).
-
Association: Transfer the biosensors to wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC. A reference sensor should be moved to a well with only the target protein to measure non-specific binding (e.g., 300 seconds).[5]
-
Dissociation: Move the biosensors to wells containing only assay buffer to measure the dissociation of the complex (e.g., 600 seconds).[5]
-
-
Data Analysis:
-
Reference subtract the data from the sensor exposed to only the target protein.
-
Align the sensorgrams to the baseline and association steps.
-
Fit the processed data to a suitable binding model (e.g., 1:1 or 2:1 heterogeneous ligand) to extract kinetic parameters (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12] It is considered the gold standard for determining binding affinity and thermodynamics in solution.[13]
| Parameter | Description | Typical Values | Reference |
| KD | Equilibrium dissociation constant. | nM to mM | [5] |
| ΔH | Enthalpy change of binding. | -100 to +100 kJ/mol | [5] |
| ΔS | Entropy change of binding. | Varies | [11] |
| n | Stoichiometry of binding. | 0.5 to 2.0 | [5] |
| Cooperativity (α) | Calculated from the KD values of binary and ternary interactions. | 0.1 to >100 | [14] |
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer (ensure all components are in the same buffer to minimize heat of dilution effects)
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer.
-
Degas all solutions immediately before use.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the sample cell with the E3 ligase and the syringe with the PROTAC. Perform a series of injections and record the heat change.
-
PROTAC into Target Protein: Fill the sample cell with the target protein and the syringe with the PROTAC. Perform the titration.
-
-
Ternary Titration:
-
To measure the affinity of the target protein for the pre-formed PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC.
-
Fill the sample cell with this pre-formed binary complex.
-
Fill the syringe with the target protein.
-
Perform the titration, injecting the target protein into the binary complex.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., single-site binding) to determine KD, ΔH, and stoichiometry (n).[5]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Determine the cooperativity (α) by comparing the KD of the target protein binding to the E3 ligase-PROTAC complex with the KD of the target protein binding to the PROTAC alone (if measurable and relevant).
-
II. Cell-Based Techniques for In Situ Analysis
While biophysical methods provide precise quantitative data, cell-based assays are crucial for confirming ternary complex formation within a physiological context. These techniques can detect interactions at endogenous protein levels and provide spatial information about where these complexes form within the cell.
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing protein-protein interactions in situ.[15] It relies on the use of antibodies conjugated with DNA oligonucleotides. When two target proteins are in close proximity (<40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[16][17] The amplified product is detected using fluorescent probes, with each fluorescent spot representing a single interaction event.
| Parameter | Description | Typical Measurement | Reference |
| PLA Signal | The number of fluorescent spots per cell or per unit area. | Count | [17] |
| Co-localization | The spatial overlap of the PLA signal with specific subcellular compartments. | Qualitative/Quantitative | [18] |
Materials:
-
Fixed cells or tissue sections on slides
-
Primary antibodies against the two proteins of interest (raised in different species)
-
PLA probes (secondary antibodies with attached oligonucleotides, e.g., anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation solution (containing ligase and connector oligonucleotides)
-
Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)
-
Wash buffers
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix and permeabilize cells or tissue sections according to standard immunofluorescence protocols.
-
-
Antibody Incubation:
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sample with a mixture of the two primary antibodies.
-
Wash to remove unbound primary antibodies.
-
-
PLA Probe Incubation:
-
Incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS).[16]
-
Wash to remove unbound PLA probes.
-
-
Ligation:
-
Amplification:
-
Add the amplification mix containing DNA polymerase and fluorescently labeled probes. Incubate to generate the amplified DNA product (e.g., 100 minutes at 37°C).
-
-
Imaging and Analysis:
-
Wash the sample and mount with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the fluorescent PLA signals using a fluorescence microscope.
-
Quantify the number of spots per cell using image analysis software.
-
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorescent molecules (a donor and an acceptor) that are in close proximity (typically <10 nm).[13][19] When applied in microscopy, FRET can be used to study protein-protein interactions in living cells.[20][21]
| Parameter | Description | Typical Measurement | Reference |
| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | Percentage (e.g., 5-30%) | [21] |
| Donor Lifetime (τ) | The fluorescence lifetime of the donor fluorophore, which decreases in the presence of FRET. Measured by Fluorescence Lifetime Imaging Microscopy (FLIM). | Nanoseconds (ns) | [20] |
| Sensitized Emission | The fluorescence emission from the acceptor upon excitation of the donor. | Intensity | [19] |
Materials:
-
Live cells expressing the proteins of interest fused to a FRET pair of fluorescent proteins (e.g., CFP-donor and YFP-acceptor, or GFP-donor and mCherry-acceptor).
-
Confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the donor and acceptor.
-
Environmental chamber to maintain cell viability during imaging.
-
Image analysis software.
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate media.
-
Transfect cells with plasmids encoding the fluorescently tagged proteins of interest. Allow 24-48 hours for protein expression.
-
-
Sample Preparation for Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.
-
-
Image Acquisition:
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire three images of the same field of view:
-
Donor Image: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.
-
Acceptor Image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
FRET Image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
-
It is also necessary to acquire images of cells expressing only the donor or only the acceptor to correct for spectral bleed-through.[19]
-
-
Data Analysis:
-
Correct the raw images for background fluorescence.
-
Correct the FRET image for donor bleed-through into the acceptor channel and for acceptor cross-excitation by the donor excitation wavelength.
-
Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) signal on a pixel-by-pixel basis using established algorithms.
-
The resulting FRET efficiency map indicates the locations and relative strength of the protein-protein interaction.
-
Conclusion
The measurement of ternary complex formation is a critical aspect of modern biological research and drug discovery. The techniques outlined in this document—SPR, BLI, ITC, PLA, and FRET—provide a powerful and multifaceted toolkit for characterizing these interactions. While biophysical methods offer high-precision quantitative data on the thermodynamics and kinetics of purified components, cell-based assays provide invaluable insights into the physiological relevance and subcellular localization of these complexes. The strategic application of these complementary techniques will continue to drive innovation in our understanding of complex biological systems and the development of novel therapeutics.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 4. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. Biomolecular Analysis with BLI and Strep-Tactin®XT [iba-lifesciences.com]
- 9. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 11. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [app.jove.com]
- 20. Three-Fluorophore FRET Enables the Analysis of Ternary Protein Association in Living Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visualization of AP-1–NF-κB ternary complexes in living cells by using a BiFC-based FRET - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding and Troubleshooting the SNIPER(abl)-039 Hook Effect
For researchers, scientists, and drug development professionals utilizing SNIPER(abl)-039, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues related to the dose-dependent performance of this compound.
Q1: We are observing a decrease in BCR-ABL degradation at high concentrations of this compound. Is this expected?
A1: Yes, this is a known phenomenon referred to as the "hook effect".[1][2] this compound, like many PROTACs (Proteolysis Targeting Chimeras), exhibits a bell-shaped dose-response curve.[3][4] At optimal concentrations, it effectively forms a ternary complex with the target protein (BCR-ABL) and an E3 ubiquitin ligase (IAP), leading to the ubiquitination and subsequent degradation of BCR-ABL.[5][6] However, at excessively high concentrations, the formation of unproductive binary complexes (this compound bound to either BCR-ABL or IAP, but not both simultaneously) predominates, which competitively inhibits the formation of the productive ternary complex and leads to reduced degradation of the target protein.[3][4]
Q2: At what concentration range is the optimal activity of this compound observed, and when does the hook effect typically become apparent?
A2: Based on published data, this compound shows effective degradation of BCR-ABL at concentrations as low as 10 nM, with maximal activity observed around 100 nM.[1] The hook effect, characterized by a decrease in degradation, is typically observed at concentrations above 100 nM.[1] It is crucial to perform a full dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Our dose-response curve for this compound is flat, and we are not observing significant degradation at any concentration. What could be the issue?
A3: A lack of degradation across all concentrations could be due to several factors:
-
Cell Line Specifics: The expression levels of BCR-ABL and the recruited E3 ligase (cIAP1 and XIAP) can vary between cell lines, influencing the efficacy of this compound.[7]
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to prevent degradation.
-
Experimental Setup: Verify the cell density, treatment duration, and lysis conditions. A 6-hour incubation is often sufficient to observe BCR-ABL degradation.[8]
-
Reagent Quality: Confirm the quality and specificity of your antibodies used for western blotting.
Q4: How can we confirm that the observed decrease in BCR-ABL levels is due to proteasomal degradation and not off-target effects?
A4: To confirm that the degradation is mediated by the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132, or an inhibitor of the ubiquitin-activating enzyme, like MLN7243.[7] Pre-treatment with these inhibitors should rescue the this compound-induced degradation of BCR-ABL.[7]
Quantitative Data Summary
The following table provides a summary of the dose-dependent degradation of BCR-ABL by this compound in K562 cells, illustrating the typical hook effect. Please note that these values are representative and may vary depending on the specific experimental conditions.
| This compound Concentration (nM) | Representative BCR-ABL Protein Level (% of Control) | Observation |
| 0 (Vehicle) | 100% | Baseline |
| 1 | ~80% | Minimal Degradation |
| 10 | ~50% (DC50) | Effective Degradation |
| 100 | ~20% (Dmax) | Maximal Degradation |
| 1000 (1 µM) | ~40% | Hook Effect - Reduced Degradation |
| 10000 (10 µM) | ~70% | Pronounced Hook Effect |
This table is a representative illustration based on qualitative descriptions in the literature. Actual values should be determined experimentally.
Detailed Experimental Protocols
To investigate the this compound hook effect, the following experimental protocols are recommended.
Western Blotting for BCR-ABL Degradation
This protocol allows for the quantification of BCR-ABL protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed K562 cells (or other suitable BCR-ABL positive cell lines) at a density that allows for logarithmic growth during the treatment period.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 6 or 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BCR-ABL band intensity to the corresponding loading control.
-
Express the results as a percentage of the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to qualitatively or semi-quantitatively assess the formation of the BCR-ABL/SNIPER(abl)-039/IAP ternary complex at different concentrations of this compound.
-
Cell Treatment and Lysis:
-
Treat cells with a low (e.g., 10 nM), optimal (e.g., 100 nM), and high (e.g., 1000 nM) concentration of this compound. Include a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 0.5% NP-40) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against either BCR-ABL or an IAP protein (e.g., cIAP1) overnight at 4°C. A control IP with a non-specific IgG is essential.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with the non-denaturing lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting as described above.
-
Probe the membrane with antibodies against both BCR-ABL and the IAP protein to detect the co-immunoprecipitated partner. The presence of both proteins in the same immunoprecipitate indicates the formation of the ternary complex.
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of BCR-ABL induced by this compound.
-
Reaction Setup:
-
In a reaction tube, combine recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, and recombinant BCR-ABL protein.
-
Add the E3 ligase (recombinant cIAP1 or XIAP).
-
Add varying concentrations of this compound to different reaction tubes.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by western blotting.
-
Probe the membrane with an anti-BCR-ABL antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated BCR-ABL. An anti-ubiquitin antibody can also be used.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of BCR-ABL.
The Hook Effect Explained
Caption: Formation of ternary vs. binary complexes at different concentrations.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
how to avoid the hook effect with Sniper(abl)-039
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sniper(abl)-039. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that induces the degradation of the BCR-ABL fusion protein, an oncogenic tyrosine kinase associated with chronic myeloid leukemia (CML).[1] this compound conjugates a high-affinity ABL inhibitor (Dasatinib) with a ligand for the Inhibitor of Apoptosis Protein (IAP).[2][3][4] This dual binding brings the E3 ubiquitin ligase complex into proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Q2: What is the "hook effect" and why is it a concern with this compound?
The hook effect, in the context of PROTACs like this compound, is a phenomenon where an excess concentration of the degrader molecule leads to a decrease in the degradation of the target protein.[4][5] This occurs because at very high concentrations, this compound can form binary complexes with either the BCR-ABL protein or the E3 ligase separately, rather than the productive ternary complex (BCR-ABL :: this compound :: E3 ligase) required for ubiquitination.[1][3] This saturation of individual components prevents the formation of the bridge necessary for protein degradation, resulting in falsely low degradation readouts. This can lead to misinterpretation of experimental results, suggesting lower efficacy at higher doses.[4][5]
Troubleshooting Guide: Avoiding the Hook Effect
Q3: My experimental results show decreased BCR-ABL degradation at higher concentrations of this compound. How can I confirm and avoid the hook effect?
Observing a bell-shaped dose-response curve, where protein degradation decreases at higher concentrations, is a strong indicator of the hook effect.[4] To confirm and mitigate this, a systematic approach is recommended.
Initial Troubleshooting Steps
| Step | Action | Rationale |
| 1 | Perform a Wide-Range Dose-Response Experiment | Test a broad range of this compound concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[2] |
| 2 | Optimize Incubation Time | Evaluate BCR-ABL degradation at different time points (e.g., 4, 8, 12, and 24 hours) to determine the optimal duration of treatment for maximal degradation.[2] |
| 3 | Sample Dilution Series | If you suspect a hook effect in an immunoassay (like ELISA), analyzing a serial dilution of your cell lysate can help. As the concentration of the analyte (BCR-ABL) is diluted, the signal should increase if the initial concentration was in the hook effect range. |
| 4 | Use Appropriate Controls | Include a negative control (vehicle-treated cells) and a positive control (a known effective concentration of this compound or another BCR-ABL inhibitor) in all experiments. |
Experimental Protocols
Protocol 1: Western Blot for BCR-ABL Degradation in K562 Cells
This protocol details the steps to assess the degradation of BCR-ABL protein in K562 cells (a human CML cell line) following treatment with this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR (or anti-c-Abl) and anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Prepare a dilution series of this compound in culture medium. A suggested range to observe the hook effect is 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Treat the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Plot the normalized BCR-ABL levels against the concentration of this compound to visualize the dose-response curve and identify any hook effect.
-
Protocol 2: ELISA for BCR-ABL Quantification
This protocol provides a general framework for a sandwich ELISA to quantify BCR-ABL protein levels. Specific antibody pairs and concentrations may need optimization.
Materials:
-
Cell lysate (prepared as in the Western Blot protocol)
-
ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody (specific for BCR or ABL)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (specific for a different epitope on BCR-ABL, conjugated to an enzyme like HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times.
-
Prepare serial dilutions of the cell lysates in blocking buffer.
-
Add 100 µL of the diluted samples and standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development:
-
Wash the plate five times.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
-
Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the standards.
-
Calculate the concentration of BCR-ABL in the samples based on the standard curve.
-
Plot the BCR-ABL concentration against the this compound treatment concentration.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action for this compound.
Experimental Workflow for Detecting the Hook Effect
Caption: Workflow to identify the hook effect.
Logical Diagram of the Hook Effect
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sniper(abl)-039 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments involving Sniper(abl)-039.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Western blot results?
A1: this compound is a specific and nongenetic IAP-dependent protein eraser (SNIPER) that induces the degradation of the BCR-ABL fusion protein.[1][2][3] In a Western blot experiment, successful treatment with this compound will result in a decrease or complete loss of the band corresponding to the BCR-ABL protein. Consequently, it also inhibits the BCR-ABL-related signaling pathway, leading to reduced phosphorylation of downstream targets like STAT5 and CrkL.[4]
Q2: What are the key controls to include in a Western blot experiment with this compound?
A2: To ensure the reliability of your results, the following controls are essential:
-
Positive Control: Lysate from a cell line known to express BCR-ABL (e.g., K562 cells) to confirm that your antibody and detection system are working correctly.[5][6]
-
Negative Control: Lysate from a cell line that does not express BCR-ABL to check for non-specific antibody binding.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes.[7]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound to assess the baseline levels of BCR-ABL and downstream signaling proteins.
Q3: What is the expected molecular weight of BCR-ABL?
A3: The molecular weight of the BCR-ABL fusion protein can vary depending on the specific breakpoint in the BCR gene. The most common form is p210, which has a molecular weight of approximately 210 kDa. Other forms, such as p185 and p230, may also be present in different leukemias. It is crucial to know the specific form of BCR-ABL expressed in your experimental system to identify the correct band on your Western blot.
Troubleshooting Guide
This guide addresses common problems encountered during Western blot analysis of this compound-treated samples.
Problem 1: No Signal or Weak Signal for BCR-ABL
If you are not detecting a band for BCR-ABL in your positive control or vehicle-treated lanes, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per well. For whole-cell extracts, a minimum of 20-30 µg is recommended.[8] Consider enriching for BCR-ABL via immunoprecipitation if its expression is low.[6][7] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[7] For high molecular weight proteins like BCR-ABL (~210 kDa), optimize transfer time and consider using a wet transfer system overnight at 4°C. Adding a low percentage of SDS (0.01-0.05%) to the transfer buffer can aid in the transfer of large proteins.[9] |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Test the primary antibody's activity using a dot blot.[9][10] Avoid reusing diluted antibodies, as their stability decreases over time.[8] |
| Suboptimal Antibody Concentration | The concentration of the primary antibody may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6][9] |
| Blocking Buffer Masking the Epitope | Some blocking agents, like non-fat dry milk, can mask certain epitopes.[6] Try switching to a different blocking buffer, such as bovine serum albumin (BSA).[11] |
| Inactive Detection Reagent | Ensure that your ECL substrate has not expired and is active.[9] Test the substrate with a positive control. |
Problem 2: High Background
High background can obscure the bands of interest, making data interpretation difficult.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[9] You can also try increasing the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk).[12] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[13] Titrate your antibodies to determine the optimal dilution that provides a strong signal with low background.[14] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9][11] Using a wash buffer containing a detergent like Tween 20 (0.05% - 0.1%) is recommended.[9][14] |
| Membrane Handled Improperly or Dried Out | Always handle the membrane with clean forceps and gloves. Ensure the membrane remains hydrated throughout the entire process to prevent non-specific antibody binding.[5][11][13] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can cause speckled background.[5][14] |
Problem 3: Non-Specific Bands
The appearance of unexpected bands can be confusing. Here are some potential reasons and solutions.
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes.[15] Use an affinity-purified antibody if possible. You can also perform a peptide block to confirm the specificity of the primary antibody. |
| Sample Degradation | Protein degradation can lead to the appearance of lower molecular weight bands.[16] Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[8][12][17] |
| High Protein Load | Loading too much protein can lead to the appearance of non-specific bands.[8] Try reducing the amount of protein loaded per lane.[9] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to see if it binds non-specifically to any proteins in your lysate.[12][13] If so, consider using a pre-adsorbed secondary antibody.[12] |
| Post-Translational Modifications or Splice Variants | Unexpected bands could represent different isoforms or modified versions of your target protein.[15] Review the literature for your protein of interest to see if this is a possibility. |
Experimental Protocols & Visualizations
General Western Blot Workflow
The following diagram outlines the major steps in a typical Western blot experiment.
Caption: A generalized workflow for a Western blot experiment.
This compound Mechanism of Action and Signaling Pathway
This diagram illustrates how this compound targets the BCR-ABL protein for degradation and affects downstream signaling.
Caption: Mechanism of this compound and its effect on BCR-ABL signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sinobiological.com [sinobiological.com]
- 11. clyte.tech [clyte.tech]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. sinobiological.com [sinobiological.com]
- 14. biossusa.com [biossusa.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bosterbio.com [bosterbio.com]
- 17. blog.addgene.org [blog.addgene.org]
Sniper(abl)-039 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Sniper(abl)-039. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer potential solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of the BCR-ABL protein, a key driver in certain types of leukemia.[1][2][3][4][5][6] Like many targeted protein degraders, this compound is a large and complex molecule, which can lead to poor aqueous solubility.[7][8] This can present challenges in preparing stock solutions and ensuring its bioavailability in cell-based assays and in vivo studies.
Q2: What are the components of this compound that influence its solubility?
This compound is a conjugate of the ABL kinase inhibitor Dasatinib and a derivative of the IAP ligand LCL161, connected by a polyethylene glycol (PEG) linker.[1] The overall solubility of this compound is influenced by the physicochemical properties of these components. Dasatinib, a core component, is known to be poorly soluble in water.[9][10][11] The lipophilic nature of such large molecules often leads to challenges in achieving desired concentrations in aqueous buffers.[9]
Q3: Are there any specific data on the solubility of this compound?
Currently, publicly available, specific quantitative solubility data for this compound in a range of solvents is limited. However, information for structurally similar SNIPER molecules can provide valuable guidance. For instance, SNIPER(TACC3)-1 is soluble in DMSO at a concentration of 100 mg/mL (124.38 mM) with the aid of ultrasonication.[12] It is reasonable to assume that this compound will also have good solubility in organic solvents like DMSO.
Troubleshooting Guide: Preparing this compound Solutions
Issue: Difficulty dissolving this compound powder.
Potential Cause & Solution Workflow
Caption: Workflow for troubleshooting the dissolution of this compound powder.
Detailed Steps:
-
Solvent Selection: Start with a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO). For a similar compound, SNIPER(TACC3)-1, a stock solution of 100 mg/mL in DMSO was successfully prepared.[12]
-
Aid Dissolution:
-
Ultrasonication: Place the vial in an ultrasonic bath for 5-10 minutes. This is a critical step for many large, complex molecules.[12]
-
Gentle Warming: If sonication is not sufficient, warm the solution to 37°C for a short period. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
-
Stock Solution Storage: Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue: Precipitation or cloudiness observed when diluting the DMSO stock solution in aqueous media.
Potential Cause & Solution Workflow
Caption: Workflow for troubleshooting precipitation during aqueous dilution.
Detailed Steps:
-
Control Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium or assay buffer as high as experimentally tolerable (typically between 0.1% and 0.5%) to help maintain solubility.
-
Use Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help to create micelles that encapsulate the hydrophobic molecule and prevent precipitation.
-
Serial Dilution: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions in intermediate solutions containing a decreasing gradient of DMSO.
-
Pre-warming: Pre-warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 1114.77 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 11.15 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| SNIPER(TACC3)-1 | DMSO | 100 mg/mL (124.38 mM) | [12] |
| Dasatinib | Water | Insoluble (0.008 mg/mL at 24°C) | [9] |
| Dasatinib | Ethanol | Slightly soluble | [9] |
| Dasatinib | Methanol | Slightly soluble | [9] |
Signaling Pathway
This compound is designed to induce the degradation of the BCR-ABL fusion protein. This oncoprotein drives chronic myeloid leukemia (CML) by activating downstream signaling pathways, including the STAT5 and CrkL pathways, which promote cell proliferation and survival. By degrading BCR-ABL, this compound inhibits the phosphorylation of these downstream targets.
Caption: Signaling pathway inhibited by this compound-mediated degradation of BCR-ABL.
References
- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
improving Sniper(abl)-039 efficacy in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Sniper(abl)-039.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of the ABL kinase inhibitor Dasatinib linked to a derivative of the IAP ligand LCL161.[1] This design allows this compound to simultaneously bind to the target protein, BCR-ABL, and to Inhibitor of Apoptosis Proteins (IAPs), which are E3 ubiquitin ligases.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BCR-ABL fusion protein, which is a key driver in Chronic Myeloid Leukemia (CML).[2][3]
Q2: What are the key advantages of using this compound over traditional kinase inhibitors?
Unlike traditional kinase inhibitors that only block the enzymatic activity of the target protein, this compound leads to the complete removal of the BCR-ABL protein. This event-driven pharmacology offers several potential advantages, including the potential to overcome resistance mechanisms associated with kinase domain mutations and to address the scaffolding functions of the target protein.
Q3: What are the recommended cell lines for in vitro experiments?
This compound has been shown to be effective in CML cell lines that express the BCR-ABL fusion protein, such as K562, KCL22, and KU812 cells.[4] It is advisable to include a BCR-ABL-negative cell line as a negative control to demonstrate specificity.
Q4: How should I prepare this compound for my experiments?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[5] For in vivo studies, the formulation may vary, and it is crucial to ensure proper solubility and stability. It is recommended to consult the manufacturer's instructions for specific guidance on preparing formulations for animal administration.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and related compounds from various sources.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| DC50 (BCR-ABL) | 10 nM | K562 | [1][6] |
| IC50 (ABL) | 0.54 nM | N/A | [1][6] |
| IC50 (cIAP1) | 10 nM | N/A | [1][6] |
| IC50 (cIAP2) | 12 nM | N/A | [1][6] |
| IC50 (XIAP) | 50 nM | N/A | [1][6] |
| IC50 (Proliferation) | ~10 nM | K562, KCL22, KU812 | [4] |
Table 2: Efficacy of Other SNIPER(ABL) Compounds
| Compound | DC50 (BCR-ABL) | ABL Inhibitor | IAP Ligand | Reference |
| SNIPER(ABL)-033 | 0.3 µM | HG-7-85-01 | LCL161 derivative | [4] |
| SNIPER(ABL)-024 | 5 µM | GNF5 | LCL161 derivative | [4] |
| SNIPER(ABL)-058 | 10 µM | Imatinib | LCL161 derivative | [4] |
| SNIPER(ABL)-013 | 20 µM | GNF5 | Bestatin | [7] |
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
The following diagram illustrates the downstream signaling pathways activated by the constitutively active BCR-ABL tyrosine kinase. This compound-mediated degradation of BCR-ABL leads to the inhibition of these pathways.
Caption: BCR-ABL downstream signaling pathways targeted by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effectiveness of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Troubleshooting Guide
Problem 1: Poor or no degradation of BCR-ABL protein observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration (Hook Effect) | The "hook effect" is a known phenomenon with PROTACs where efficacy decreases at high concentrations due to the formation of binary complexes (Sniper:BCR-ABL or Sniper:IAP) instead of the productive ternary complex (Sniper:BCR-ABL:IAP).[3] Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
| Incorrect Incubation Time | Protein degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal BCR-ABL degradation in your cell line. |
| Low Expression of IAP E3 Ligases | This compound requires the presence of cIAP1 and XIAP to function.[8] Confirm the expression levels of cIAP1 and XIAP in your cell line using Western Blot. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. |
| Compound Instability or Degradation | Ensure that the this compound stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider testing the activity of a fresh batch of the compound. |
| Issues with Experimental Protocol | Review your Western Blot protocol for potential issues such as inefficient protein transfer, incorrect antibody concentrations, or problems with the detection reagents. Include appropriate positive and negative controls in your experiment. |
Problem 2: High background or non-specific bands on Western Blot.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Ensure that the primary antibodies for BCR-ABL, p-STAT5, and p-CrkL are specific and have been validated for Western Blotting. Run a control lane with lysate from a BCR-ABL negative cell line to check for non-specific binding. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk). |
| Inadequate Washing | Increase the number and/or duration of the washing steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Secondary Antibody Issues | Use a secondary antibody that is specific for the host species of your primary antibody. Titrate the secondary antibody to find the optimal concentration that minimizes background signal. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. Passage number can also affect cell behavior, so try to use cells within a consistent passage range. |
| Reagent Preparation | Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation or contamination. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of cells. |
| Variations in Incubation Times | Strictly adhere to the optimized incubation times for drug treatment and antibody incubations. |
Detailed Experimental Protocols
Western Blotting for BCR-ABL and Downstream Signaling
1. Cell Lysis: a. Culture K562 cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound for the optimized duration. c. Harvest cells by centrifugation and wash once with ice-cold PBS. d. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein lysate. h. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against BCR-ABL, phospho-STAT5, phospho-CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Visualize the protein bands using an ECL detection reagent and an imaging system.
Immunoprecipitation for BCR-ABL Ubiquitination
1. Cell Lysis: a. Follow the cell lysis protocol as described for Western Blotting.
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C. b. Centrifuge and collect the pre-cleared supernatant. c. Add the primary antibody against BCR-ABL to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. d. Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes. e. Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
3. Elution and Western Blot Analysis: a. Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. b. Analyze the eluted proteins by Western Blotting using an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL.
Cell Viability (MTT) Assay
1. Cell Seeding: a. Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow cells to attach and resume growth overnight.
2. Compound Treatment: a. Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
3. MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. d. Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo K562 Xenograft Model
1. Cell Implantation: a. Subcutaneously inject approximately 5 x 10^6 K562 cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice). b. Monitor the mice for tumor growth.
2. Treatment: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at the desired dose and schedule. The control group should receive the vehicle.
3. Monitoring: a. Measure tumor volume regularly (e.g., every 2-3 days) using calipers. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western Blot for BCR-ABL levels).[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Sniper(abl)-039 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Sniper(abl)-039. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored upon receipt?
A1: Upon receipt, solid this compound should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO.[1] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For a related compound, SNIPER(ABL)-020, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[2] Similar conditions are recommended for another related compound, SNIPER(TACC3)-1.[3]
Q4: Is this compound stable at room temperature?
A4: this compound is considered stable enough for short periods, such as during standard shipping, at ambient temperatures.[1][4] However, for storage, it is critical to follow the recommended temperature conditions to ensure long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving the compound | Use of old or hygroscopic DMSO. | Use a fresh, unopened bottle of anhydrous DMSO. Gentle warming and vortexing may also aid dissolution. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions of both solid compound and stock solutions. Ensure aliquots are used to minimize freeze-thaw cycles. Prepare fresh stock solutions from solid material if degradation is suspected. |
| Loss of compound activity over time | Instability of the stock solution at the stored temperature. | For long-term storage, ensure stock solutions are kept at -80°C. Consider storing under a nitrogen atmosphere to prevent oxidation, as recommended for similar compounds.[2] |
Storage and Handling Summary
The following table summarizes the recommended storage and handling conditions for this compound.
| Form | Condition | Temperature | Duration | Additional Notes |
| Solid | Dry, dark | 0 - 4°C | Short-term (days to weeks) | |
| Dry, dark | -20°C | Long-term (months to years)[1] | ||
| Stock Solution (in DMSO) | Aliquoted | -20°C | Up to 1 month[2][3] | Store under nitrogen for best results.[2] Avoid repeated freeze-thaw cycles.[2] |
| Aliquoted | -80°C | Up to 6 months[2][3] | Store under nitrogen for best results.[2] Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or media.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffer or cell culture medium of interest.
-
Incubation: Incubate the test solutions at various relevant temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: Collect aliquots of the test solutions at different time points (e.g., 0h, 2h, 6h, 12h, 24h, 48h). Immediately freeze the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration at 0h to determine the rate of degradation under the tested conditions.
Visual Guides
Caption: Workflow for proper handling and storage of this compound.
Caption: Troubleshooting guide for stability issues with this compound.
Caption: Signaling pathway illustrating the mechanism of this compound.
References
interpreting unexpected results with Sniper(abl)-039
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Sniper(abl)-039.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of the ABL kinase inhibitor Dasatinib linked to a derivative of the IAP ligand LCL161.[1][2] This design allows this compound to simultaneously bind to the target protein, BCR-ABL, and to Inhibitor of Apoptosis Proteins (IAPs), which are E3 ubiquitin ligases. This proximity induces the ubiquitination and subsequent proteasomal degradation of the BCR-ABL fusion protein.[2] Mechanistic studies show that both cIAP1 and XIAP are involved in the degradation of BCR-ABL induced by this compound.[2][3]
Q2: What is the expected outcome of a successful this compound experiment?
In a successful experiment using an appropriate concentration (around 10-100 nM), you should observe a significant reduction in the protein levels of BCR-ABL in susceptible cells (e.g., K562, KCL22, KU812 CML cell lines).[4] This degradation of BCR-ABL should lead to a decrease in the phosphorylation of its downstream signaling targets, such as STAT5 and CrkL.[2][3]
Q3: At what concentration is this compound most effective?
This compound effectively induces the degradation of BCR-ABL protein with a DC50 (concentration for 50% degradation) of approximately 10 nM.[1][5] The maximal degradation is typically observed around 100 nM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Unexpected Results
Issue 1: Reduced or No Degradation of BCR-ABL
You observe minimal or no decrease in BCR-ABL protein levels by Western blot after treating cells with this compound.
-
Suboptimal Concentration (The "Hook Effect"): At concentrations significantly higher than optimal, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases.[4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6]
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window and rule out the hook effect.
-
-
Incorrect Cell Type: this compound is effective in BCR-ABL positive cell lines. It is not expected to be effective in BCR-ABL negative cell lines or in cells expressing the T315I mutation of BCR-ABL, as Dasatinib does not effectively bind to this mutant.[4]
-
Solution: Confirm the BCR-ABL status of your cell line. Use a known sensitive cell line (e.g., K562) as a positive control.
-
-
Issues with Experimental Protocol:
-
Cell Confluency: Cell density can affect experimental outcomes. Seeding cells to reach about 70% confluency at the time of treatment is a good starting point.[7]
-
Incubation Time: Degradation is a time-dependent process. A standard incubation time is 6 hours, but this may need optimization.[8]
-
Reagent Quality: Ensure the this compound is properly stored and has not degraded.
-
Issue 2: The "Hook Effect" is Observed
Your dose-response curve shows that as the concentration of this compound increases, the degradation of BCR-ABL decreases after reaching a maximum level.
The hook effect is a known phenomenon for PROTACs.[6][9][10] It arises from the formation of non-productive binary complexes at high concentrations, which compete with the formation of the productive ternary complex (E3 ligase - PROTAC - Target).[6]
-
Solution: Operate within the optimal concentration range where maximal degradation is observed. For this compound, this is typically between 10 nM and 100 nM.[4] The presence of a hook effect, while seemingly an "unexpected result," is actually a confirmation of the PROTAC's mechanism of action.
Issue 3: Off-Target Effects are Suspected
You observe cellular effects that cannot be solely attributed to the degradation of BCR-ABL.
-
Inherent Activity of the Components: this compound is composed of a kinase inhibitor (Dasatinib) and an IAP ligand (LCL161 derivative). These components can have their own biological activities independent of BCR-ABL degradation. For instance, Dasatinib can inhibit other kinases, and the IAP ligand can induce the degradation of IAPs themselves (cIAP1 and XIAP).[4]
-
Solution 1: Control Experiments:
-
Treat cells with Dasatinib alone to assess the effects of ABL kinase inhibition without degradation.
-
Treat cells with the IAP ligand alone to observe effects related to IAP modulation.
-
-
Solution 2: Global Proteomics: Perform quantitative mass spectrometry-based proteomics to get an unbiased view of all proteins whose levels change upon treatment with this compound. This can help identify direct and indirect off-targets.[11]
-
-
Cytotoxicity: At high concentrations, PROTACs can induce cytotoxicity, which may confound the interpretation of results.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiments to ensure that the observed effects are not due to general toxicity.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| DC50 | 10 nM | BCR-ABL degradation in K562 cells | [1][5] |
| IC50 (ABL) | 0.54 nM | ABL kinase inhibition | [1][5] |
| IC50 (cIAP1) | 10 nM | cIAP1 binding | [1][5] |
| IC50 (cIAP2) | 12 nM | cIAP2 binding | [1][5] |
| IC50 (XIAP) | 50 nM | XIAP binding | [1][5] |
| IC50 (Cell Proliferation) | ~10 nM | K562, KCL22, KU812 CML cell lines | [4] |
Experimental Protocols
Western Blotting for BCR-ABL Degradation
-
Cell Seeding: Seed K562 cells at a density that will result in approximately 70% confluency at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 6 hours. Include vehicle-only (e.g., DMSO) and positive controls (e.g., a known effective concentration of a BCR-ABL inhibitor like Dasatinib).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.[7]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control.
Visualizations
Caption: Mechanism of action for this compound leading to BCR-ABL degradation.
Caption: Troubleshooting workflow for interpreting a lack of BCR-ABL degradation.
Caption: Logical workflow for investigating potential off-target effects of this compound.
References
- 1. adooq.com [adooq.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 7. reddit.com [reddit.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sniper(abl)-039 Treatment Time
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the treatment time for Sniper(abl)-039 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial treatment time for observing BCR-ABL degradation with this compound?
A1: For initial experiments, a treatment time of 6 to 24 hours is recommended.[1] Significant degradation of the BCR-ABL protein in cell lines like K562 has been observed within this timeframe.[1][2] A 6-hour time point is often sufficient to detect initial degradation and inhibition of downstream signaling pathways, while a 24-hour treatment can show the maximum effect on protein levels.[1][2]
Q2: We are not observing significant BCR-ABL degradation at the 6-hour time point. What are the potential causes and troubleshooting steps?
A2: Several factors could contribute to a lack of degradation at 6 hours. Consider the following:
-
Suboptimal Concentration: The concentration of this compound is critical. The reported DC50 (concentration for 50% degradation) is approximately 10 nM.[3][4][5] Ensure you are using a concentration around this value. Very high concentrations can sometimes lead to reduced degradation due to the "hook effect".[1]
-
Cell Line Variability: While K562, KCL-22, and KU-812 are responsive CML cell lines, other cell lines might have different uptake kinetics or expression levels of necessary E3 ligases (cIAP1 and XIAP).[1][2][6]
-
Experimental Error: Verify the concentration of your stock solution and ensure proper dilution. Confirm the viability of your cells before treatment.
Troubleshooting Steps:
-
Perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM to identify the optimal concentration for your specific cell line.
-
Extend the treatment time to 24 hours to see if degradation occurs with longer incubation.
-
Confirm the expression of cIAP1 and XIAP in your cell line, as both play a role in this compound-mediated degradation.[1][2][6]
Q3: We observe significant cell death at our desired treatment time, which interferes with our downstream assays. How can we mitigate this?
A3: this compound is designed to induce degradation of the oncogenic BCR-ABL protein, leading to cell growth inhibition and apoptosis in BCR-ABL positive cells.[1][6] If excessive cell death is an issue:
-
Shorten the Treatment Time: A shorter incubation period (e.g., 2-4 hours) might be sufficient to observe BCR-ABL degradation before the onset of significant apoptosis.
-
Lower the Concentration: Reducing the concentration of this compound may decrease the rate of cell death while still achieving measurable protein degradation.
-
Use Caspase Inhibitors: If your downstream assay is compatible, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can help to block apoptosis and maintain cell integrity for longer treatment durations.
Q4: How does the treatment time of this compound affect downstream signaling pathways?
A4: The degradation of BCR-ABL by this compound leads to the inhibition of its downstream signaling pathways. A treatment of 6 hours has been shown to suppress the phosphorylation of STAT5 and CrkL.[1][2][6] Therefore, when investigating downstream signaling, a 6-hour treatment is a good starting point. For time-course experiments, you could assess phosphorylation status at earlier time points (e.g., 1, 2, 4 hours) to understand the kinetics of signaling inhibition.
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Treatment Time | Reference |
| DC50 (BCR-ABL Degradation) | K562 | ~10 nM | 24 hours | [3][4][5] |
| IC50 (ABL Kinase Inhibition) | N/A | 0.54 nM | N/A | [3][4] |
| IC50 (Cell Growth) | K562, KCL-22, KU-812 | ~10 nM | Not Specified | [7] |
| Signaling Inhibition (pSTAT5, pCrkL) | K562 | Effective at various concentrations | 6 hours | [1][2][6] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal BCR-ABL Degradation
This protocol aims to determine the optimal treatment time for BCR-ABL degradation in a specific cell line.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against BCR-ABL and a loading control (e.g., GAPDH, β-tubulin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the end of the experiment.
-
Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound (e.g., 10 nM) or vehicle control (DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 6, 12, 24 hours) post-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for BCR-ABL and the loading control.
-
Incubate with the appropriate secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control. Plot the relative BCR-ABL levels against time to determine the optimal treatment duration.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Time-Course Analysis.
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
dealing with lot-to-lot variability of Sniper(abl)-039
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling potential lot-to-lot variability of Sniper(abl)-039. By implementing robust quality control measures for each new batch, you can ensure the reliability and reproducibility of your experimental results.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1] It is a heterobifunctional molecule composed of:
-
A warhead: Dasatinib, an inhibitor that binds to the ABL kinase domain of BCR-ABL.[][3]
-
An E3 ligase ligand: An LCL161 derivative that recruits Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, which function as E3 ubiquitin ligases.[1][][4]
-
A linker: A polyethylene glycol (PEG) linker that connects the warhead and the E3 ligase ligand.[1][4]
The formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ligase leads to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[1][4] This targeted protein degradation offers a distinct therapeutic strategy compared to simple inhibition.
Signaling Pathway of this compound
Caption: Mechanism of Action for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher DC50) of our new lot of this compound compared to the previous one. What could be the cause?
A: A decrease in potency can stem from several factors. The most common are:
-
Purity and Integrity: The new lot may have a lower percentage of the active compound or may contain impurities from synthesis that interfere with its function.
-
Compound Degradation: Improper storage or handling (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to the degradation of the molecule.
-
Solubility Issues: Differences in the supplied formulation (e.g., salt form) or improper dissolution can lead to a lower effective concentration in your experiments.
We recommend performing a comprehensive quality control check on the new lot as outlined in our Troubleshooting Guide.
Q2: How should I properly store and handle this compound to ensure its stability?
A: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[5] When preparing stock solutions (e.g., in DMSO), they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5] Before use, allow the aliquot to thaw completely and come to room temperature.
A: While you can start with the same concentration, we strongly advise validating each new lot to determine its optimal working concentration. We recommend generating a full dose-response curve for each new lot to determine its DC50 (concentration for 50% degradation) and confirm it is within an acceptable range of your previously established values.
Q4: My downstream signaling assays (e.g., p-STAT5, p-CrkL) do not show the expected inhibition, even though my Western blot shows some BCR-ABL degradation. Why?
A: This could indicate that the degradation of BCR-ABL is not efficient enough to fully abrogate its kinase activity.[6] Possible reasons include:
-
The new lot of this compound has reduced potency, leading to incomplete degradation at the concentration used.
-
The timing of your experiment may need optimization. Degradation is a time-dependent process; you may need to increase the incubation time with this compound.
-
The "hook effect," where very high concentrations of the PROTAC can inhibit ternary complex formation, might be occurring. A full dose-response curve is essential to identify the optimal concentration range for maximal degradation.[7]
Troubleshooting Guide: New Lot Underperformance
If a new lot of this compound is not performing as expected, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for a new lot of this compound.
Recommended Experimental Protocols for Lot Validation
BCR-ABL Degradation Assay (Western Blot)
This is the most critical assay to confirm the functional activity of this compound.
Methodology:
-
Cell Culture: Culture K562 cells (or another BCR-ABL positive cell line) in appropriate media.
-
Seeding: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in 6-well plates.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) from both the new lot and a trusted reference lot. Treat the cells for a fixed duration (e.g., 6 or 24 hours).[8] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Western Blot: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BCR-ABL (e.g., anti-c-Abl) and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[9]
-
Analysis: Quantify the band intensities. Normalize the BCR-ABL signal to the loading control. Calculate the percentage of BCR-ABL remaining relative to the vehicle control for each concentration and plot a dose-response curve to determine the DC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the Dasatinib "warhead" of this compound is engaging with its target, BCR-ABL, inside the cells.[10] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture & Treatment: Culture and treat K562 cells with a saturating concentration of this compound (e.g., 1 µM) and a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, stable protein fraction. Measure protein concentration and prepare samples for Western blotting.
-
Western Blot: Perform a Western blot as described above to detect the amount of soluble BCR-ABL at each temperature for both the treated and vehicle control samples.
-
Analysis: Plot the percentage of soluble BCR-ABL (relative to the non-heated control) against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the this compound-treated sample compared to the vehicle control.
Experimental Workflow for Lot Validation
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BCR-ABL Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the BCR-ABL fusion protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning incomplete BCR-ABL degradation.
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete degradation of the BCR-ABL protein in our cell-based assays after treatment with a targeted inhibitor. What are the potential reasons?
A1: Incomplete BCR-ABL degradation is a common challenge and can arise from several factors, broadly categorized as either BCR-ABL-dependent or -independent mechanisms.
-
BCR-ABL Dependent Mechanisms: These are directly related to the BCR-ABL protein itself.
-
Kinase Domain Mutations: Point mutations within the BCR-ABL kinase domain are a primary cause of resistance to tyrosine kinase inhibitors (TKIs) like imatinib.[1][2] These mutations can alter the conformation of the ATP-binding site, reducing the inhibitor's binding affinity and efficacy.[3] The T315I mutation is a well-known example that confers resistance to most clinically available TKIs.[4][5]
-
Gene Amplification and Overexpression: An increase in the copy number of the BCR-ABL gene can lead to overexpression of the BCR-ABL protein.[2][6] This increased protein load can overwhelm the capacity of the degradation machinery or the concentration of the inhibitor, leading to incomplete clearance.
-
-
BCR-ABL Independent Mechanisms: These mechanisms allow cancer cells to survive even when BCR-ABL kinase activity is effectively inhibited.
-
Activation of Alternative Signaling Pathways: Cells can bypass their dependency on BCR-ABL signaling by activating other pro-survival pathways. Common examples include the Src family kinases (e.g., Lyn and Hck), and the PI3K/AKT/mTOR pathway.[1][6][7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), can actively pump TKIs out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.[7]
-
Leukemic Stem Cells (LSCs): A subpopulation of quiescent or slow-cycling LSCs can persist despite TKI treatment.[6][7] These cells may have different survival dependencies and are often less reliant on BCR-ABL kinase activity for their maintenance.[7][8]
-
Q2: Our experimental goal is to induce BCR-ABL degradation, not just inhibit its kinase activity. Which cellular pathways should we be targeting?
A2: Targeting the cellular protein degradation machinery is a promising strategy to eliminate the BCR-ABL protein entirely. The two major degradation pathways are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.
-
Ubiquitin-Proteasome System (UPS): This pathway involves the tagging of proteins with ubiquitin, which marks them for degradation by the proteasome.
-
Hsp90 Inhibition: The chaperone protein Hsp90 is crucial for the proper folding and stability of the BCR-ABL protein.[2] Inhibitors of Hsp90 disrupt the Hsp90-BCR-ABL interaction, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[2][9]
-
E3 Ubiquitin Ligases: E3 ligases, such as c-Cbl and CHIP, are responsible for transferring ubiquitin to substrate proteins.[9] Modulating the activity of these ligases can influence the rate of BCR-ABL degradation.
-
PROTACs: Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents designed to hijack the UPS. BCR-ABL PROTACs consist of a TKI-based "warhead" that binds to BCR-ABL, linked to a molecule that recruits an E3 ligase, leading to the ubiquitination and degradation of the BCR-ABL protein.[8][10]
-
-
Autophagy-Lysosome Pathway: This pathway involves the sequestration of cellular components, including proteins, into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.
-
Induction of Autophagy: Certain compounds, such as arsenic trioxide (As₂O₃), have been shown to induce the autophagic degradation of BCR-ABL.[4][11] This process can involve the p62/SQSTM1 protein, which acts as a cargo receptor, delivering BCR-ABL to the autophagosome.[11] Beclin1, a key autophagy-regulating protein, can also promote the degradation of BCR-ABL.[4]
-
Q3: We are using an Hsp90 inhibitor, but BCR-ABL degradation is still incomplete. What could be the issue?
A3: While Hsp90 inhibitors are designed to promote BCR-ABL degradation, several factors can lead to incomplete efficacy:
-
Activation of Pro-Survival Autophagy: In some contexts, autophagy can act as a pro-survival mechanism for cancer cells under stress, such as TKI treatment.[12] This survival-promoting autophagy might counteract the pro-degradative effects of Hsp90 inhibition.
-
Complexity of the Chaperone Machinery: The interaction between BCR-ABL and Hsp90 is regulated by a complex of co-chaperones and other proteins.[2] Alterations in the expression or function of these regulatory proteins could affect the efficiency of Hsp90 inhibitor-induced degradation.
-
Cellular Stress Responses: Treatment with Hsp90 inhibitors can induce a cellular stress response, which may activate compensatory survival pathways that are independent of BCR-ABL.
Troubleshooting Guides
Issue: High variability in BCR-ABL protein levels between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Sample Processing Delay | Process samples as quickly as possible after collection. A delay between sampling and processing can affect protein stability.[13] |
| Inconsistent Lysis Conditions | Ensure consistent use of lysis buffer, protease, and phosphatase inhibitors across all samples. Maintain samples on ice during lysis. |
| Variable Cell Density | Seed an equal number of cells for each experimental condition and ensure consistent cell confluence at the time of harvesting. |
| RNA Degradation (for qRT-PCR) | Use an RNA stabilization solution and assess RNA integrity (e.g., using RIN scores) before proceeding with reverse transcription.[14] |
Issue: No significant BCR-ABL degradation observed with a known inducing agent.
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal concentration of the inducing agent for your specific cell line. |
| Cell Line Resistance | The cell line used may have intrinsic or acquired resistance mechanisms. Consider using a different, more sensitive cell line for initial experiments. |
| Sub-optimal Treatment Duration | Conduct a time-course experiment to identify the optimal duration of treatment for inducing BCR-ABL degradation. |
| Inactive Compound | Verify the activity of the compound. If possible, test its effect on a known sensitive cell line or a downstream marker of its activity. |
Quantitative Data Summary
Table 1: Potency of Selected BCR-ABL Kinase Inhibitors
| Inhibitor | Potency vs. Wild-Type BCR-ABL (Cellular Assays) | Activity Against T315I Mutant |
| Imatinib | Baseline | No |
| Nilotinib | 10-50 times more potent than Imatinib | No |
| Dasatinib | Submicromolar concentrations | No |
| Ponatinib | Effective against T315I | Yes |
Data compiled from a review of multiple sources.[6]
Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL Protein Levels
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCR-ABL (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions (e.g., Beclin1 and BCR-ABL)
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-Beclin1) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-BCR-ABL).
-
Visualizations
Caption: Overview of the Ubiquitin-Proteasome and Autophagy-Lysosome degradation pathways for BCR-ABL.
Caption: Mechanisms leading to incomplete BCR-ABL degradation and TKI resistance.
References
- 1. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular mechanisms underlying BCR/ABL degradation in chronic myeloid leukemia cells promoted by Beclin1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of a novel Bcr/Abl destruction pathway by WP1130 induces apoptosis of chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 8. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bag1 directly routes immature BCR-ABL for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagic degradation of the BCR-ABL oncoprotein and generation of antileukemic responses by arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of autophagy by BCR/ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for In Vitro Protein Degrader Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using protein degraders in vitro. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the essential initial steps before starting an in vitro protein degradation experiment?
A1: Before initiating an in vitro degradation experiment, it is crucial to establish a robust experimental setup. This includes confirming the binding of your degrader to both the target protein and the E3 ligase individually (binary engagement).[1] It is also important to have a clear understanding of the native protein target's biology, such as its expression levels, localization, and turnover rate.[2] Additionally, ensuring the quality and activity of all recombinant proteins and reagents is paramount.
Q2: What are DC₅₀ and Dₘₐₓ, and how are they determined?
A2: DC₅₀ (Degradation Concentration 50) is the concentration of a degrader at which 50% of the target protein is degraded, serving as a measure of its potency.[3][4] Dₘₐₓ represents the maximum percentage of protein degradation achievable with a specific degrader.[3] To determine these values, a dose-response curve is generated by treating cells with a range of degrader concentrations for a fixed time period.[5] The remaining protein levels are then quantified, typically by Western blot or other methods like ELISA or reporter assays, and the data is plotted to calculate DC₅₀ and Dₘₐₓ values.[1][][7]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders where at very high concentrations, the degradation efficiency decreases.[8] This occurs because the high concentration of the degrader leads to the formation of binary complexes (degrader bound to either the target protein or the E3 ligase) which compete with the formation of the productive ternary complex (target-degrader-E3 ligase).[9] To mitigate the hook effect, it is essential to perform a full dose-response curve with a wide range of degrader concentrations (at least 8-10 concentrations with half-log dilutions) to identify the optimal concentration for degradation and to accurately determine the Dₘₐₓ.[8]
Q4: What are the key differences between in vitro and cell-based degradation assays?
A4: In vitro degradation assays are performed in a cell-free system, typically using purified recombinant proteins (target protein, E3 ligase, E1, E2, ubiquitin, etc.) and an ATP regeneration system.[10] These assays are useful for dissecting the molecular mechanism of degradation and confirming the intrinsic activity of the degrader. Cell-based assays are conducted in living cells, providing a more physiologically relevant environment that accounts for factors like cell permeability, intracellular target engagement, and the activity of the cellular ubiquitin-proteasome system.[1][11]
Q5: What are some essential controls to include in my in vitro experiments?
A5: To ensure the validity of your results, several controls are critical:
-
Vehicle Control (e.g., DMSO): To assess the baseline protein level in the absence of the degrader.
-
Inactive Epimer/Analog: A structurally similar molecule that does not bind to the target protein or the E3 ligase to control for off-target effects.[11]
-
Proteasome Inhibitor (e.g., MG132): To confirm that the observed protein loss is due to proteasomal degradation.[12]
-
E3 Ligase Ligand Alone: To demonstrate that the recruitment of the E3 ligase is necessary for degradation.[12]
-
Target Protein Ligand Alone: To show that simple inhibition of the target is not causing the degradation.[12]
Troubleshooting Guides
Western Blot Analysis
Q: I don't see any degradation of my target protein in the Western blot.
A: There are several potential reasons for the lack of degradation. Consider the following troubleshooting steps:
| Possible Cause | Suggested Solution | References |
| Inactive Degrader | Confirm the chemical integrity and purity of your degrader. Test its binary binding to the target and E3 ligase. | [1] |
| Suboptimal Degrader Concentration | Perform a wider dose-response experiment. The concentration might be too low or in the "hook effect" range. | [8] |
| Incorrect Incubation Time | Optimize the treatment duration. Some degraders act quickly, while others require longer incubation times. | [5][7] |
| Poor Antibody Quality | Validate your primary antibody for specificity and sensitivity. Run a positive control with a known amount of the target protein. | [13] |
| Protein Degradation During Sample Prep | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice or at 4°C. | [14][15] |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your protein. Use a reversible stain like Ponceau S to check transfer efficiency. | [15][16] |
Q: I see multiple bands or unexpected band sizes for my target protein.
A: This can be due to several factors related to the protein itself or the experimental procedure.
| Possible Cause | Suggested Solution | References |
| Protein Degradation/Proteolysis | Add protease inhibitors to your lysis buffer and handle samples quickly on ice. | [16] |
| Splice Variants or Post-Translational Modifications | Check protein databases (e.g., UniProt) for known isoforms or modifications that could alter the protein's molecular weight. | [16] |
| Non-specific Antibody Binding | Optimize antibody concentration and blocking conditions. Use a more specific antibody if necessary. | [17] |
| Protein Aggregation | Modify lysis conditions. For example, consider incubating at a lower temperature (e.g., 70°C) for a longer duration instead of boiling. | [15] |
In Vitro Ubiquitination Assay
Q: I am not observing any ubiquitination of my target protein.
A: A lack of ubiquitination can point to issues with the enzymatic cascade or the formation of the ternary complex.
| Possible Cause | Suggested Solution | References |
| Inactive Enzymes (E1, E2, E3) | Use freshly thawed and validated recombinant enzymes. Avoid repeated freeze-thaw cycles. | |
| ATP Depletion | Ensure your reaction buffer contains a functional ATP regeneration system. | [10] |
| Inefficient Ternary Complex Formation | Confirm binary engagement of the degrader with both the target and E3 ligase. Optimize the concentrations of all components. | [18] |
| Incorrect Buffer Conditions | Verify the pH and composition of your ubiquitination buffer. |
Ternary Complex Formation Assays
Q: My assay does not show evidence of ternary complex formation.
A: The formation of a stable ternary complex is a prerequisite for successful degradation.
| Possible Cause | Suggested Solution | References |
| Poor Degrader Design | The linker length or attachment points may not be optimal for inducing a stable protein-protein interaction. Consider synthesizing analogs with different linkers. | [2] |
| Steric Hindrance | The chosen tags on the recombinant proteins (e.g., GST, His-tag) might be interfering with complex formation. Try different tagging strategies or tag-free proteins. | [18] |
| Assay Sensitivity | The chosen assay (e.g., Co-IP, TR-FRET, AlphaLISA) may not be sensitive enough. Consider trying an orthogonal method. | [19][20] |
| Incorrect Component Concentrations | Titrate the concentrations of the degrader, target protein, and E3 ligase to find the optimal ratio for complex formation. | [20] |
Experimental Protocols
In Vitro Degradation Assay
This protocol describes a general procedure for assessing protein degradation in a cell-free system.
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the following components:
-
Recombinant target protein
-
Recombinant E3 ligase complex
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Ubiquitin
-
ATP regeneration system (e.g., creatine kinase, phosphocreatine)
-
Reaction Buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
-
Initiate the Reaction: Add the protein degrader (or vehicle control) to the reaction mixture.
-
Incubate: Incubate the reaction at 30°C or 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze by Western Blot: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein to visualize its degradation.
In Vitro Ubiquitination Assay
This protocol outlines the steps to detect the ubiquitination of a target protein.
-
Assemble the Reaction: In a microcentrifuge tube, combine the following:
-
Recombinant target protein
-
Recombinant E1, E2, and E3 enzymes
-
Ubiquitin (can be tagged, e.g., with HA or His)
-
ATP
-
Ubiquitination Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
-
Add the Degrader: Add the protein degrader or vehicle control to the reaction.
-
Incubate: Incubate the reaction at 37°C for 60-90 minutes.[21]
-
Terminate the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Detect Ubiquitination: Analyze the samples by Western blot. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be visible when probing with an antibody against the target protein or the ubiquitin tag.[22]
Visualizations
Caption: The mechanism of action for a PROTAC protein degrader.
References
- 1. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. escholarship.org [escholarship.org]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 8. youtube.com [youtube.com]
- 9. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 10. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. southernbiotech.com [southernbiotech.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. bosterbio.com [bosterbio.com]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
Validation & Comparative
A Head-to-Head Battle in CML Treatment: The Kinase Inhibitor vs. The Protein Degrader
For Immediate Release
In the rapidly evolving landscape of Chronic Myeloid Leukemia (CML) therapeutics, two distinct strategies for targeting the oncoprotein BCR-ABL have emerged: direct kinase inhibition and targeted protein degradation. This guide provides a comprehensive comparison of Dasatinib, a well-established second-generation tyrosine kinase inhibitor (TKI), and Sniper(abl)-039, a novel proteolysis-targeting chimera (PROTAC), for their efficacy in CML cells. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two therapeutic modalities.
Executive Summary
Dasatinib achieves its therapeutic effect by inhibiting the kinase activity of BCR-ABL, thereby blocking downstream signaling pathways crucial for CML cell proliferation and survival. In contrast, this compound, a heterobifunctional molecule, links Dasatinib to a ligand for an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein itself. This fundamental difference in their mechanism of action has significant implications for their biological activity and potential to overcome drug resistance.
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and Dasatinib based on preclinical studies in CML cell lines.
| Compound | Metric | Value | Cell Line(s) | Citation |
| This compound | DC₅₀ (BCR-ABL Degradation) | 10 nM | K562 | [1] |
| IC₅₀ (Cell Proliferation) | ~10 nM | K562, KCL22, KU812 | [2] | |
| Dasatinib | IC₅₀ (Cell Proliferation) | 4.6 nM | K562 |
Note: The IC₅₀ values for this compound and Dasatinib are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Inhibition vs. Degradation
Dasatinib functions as a potent, ATP-competitive inhibitor of the BCR-ABL kinase domain, binding to both the active and inactive conformations of the enzyme.[2] This inhibition blocks the phosphorylation of downstream substrates, such as STAT5 and CrkL, which are critical for CML cell proliferation and survival.[3]
This compound operates through a distinct, event-driven mechanism. It forms a ternary complex between the BCR-ABL protein and an E3 ubiquitin ligase, leading to the polyubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[1] This not only ablates the kinase activity but also eliminates the entire protein, including its scaffolding functions which may contribute to oncogenesis independent of its kinase activity.[2]
A direct comparison in K562 CML cells demonstrates this fundamental difference. While both compounds reduce the phosphorylation of BCR-ABL and its downstream targets, this compound also leads to a significant reduction in the total BCR-ABL protein levels, a feat Dasatinib alone cannot achieve.[3]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Resistance Profile
A critical challenge in CML therapy is the emergence of drug resistance, often through mutations in the BCR-ABL kinase domain. The T315I "gatekeeper" mutation confers resistance to Dasatinib and many other TKIs.[4] Preclinical data indicates that this compound is also ineffective against CML cells expressing the BCR-ABL T315I mutation.[2] This is expected, as this compound utilizes Dasatinib as its warhead to bind to BCR-ABL. The activity of this compound against other Dasatinib-resistant mutations has not been extensively reported.
Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding: CML cells (e.g., K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of appropriate culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or Dasatinib and incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Western Blot for BCR-ABL Degradation and Signaling
-
Cell Treatment: CML cells are treated with various concentrations of this compound or Dasatinib for a specified time (e.g., 6 hours).
-
Cell Lysis: Cells are harvested, washed with cold PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for BCR-ABL, phosphorylated BCR-ABL (pBCR-ABL), STAT5, phosphorylated STAT5 (pSTAT5), CrkL, phosphorylated CrkL (pCrkL), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and Dasatinib represent two powerful yet distinct approaches to targeting the BCR-ABL oncoprotein in CML cells. While Dasatinib effectively inhibits the kinase activity of BCR-ABL, this compound offers the additional advantage of eliminating the entire protein. This degradation mechanism may provide a more profound and durable response and has the potential to address non-kinase-dependent functions of BCR-ABL. However, both agents are limited by their inability to target the T315I mutation. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and resistance profiles of these two therapeutic strategies and to determine their optimal roles in the management of CML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Target Engagement: A Comparative Guide to Sniper(abl)-039's Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sniper(abl)-039's engagement of cIAP1 and XIAP with alternative targeted protein degradation technologies. Supported by experimental data, this document details the methodologies for validating target engagement and visualizing the underlying molecular pathways.
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce the degradation of target proteins through the ubiquitin-proteasome system. It achieves this by hijacking the cellular machinery of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and XIAP, which possess E3 ubiquitin ligase activity. Comprising the ABL kinase inhibitor Dasatinib linked to a derivative of the IAP ligand LCL161, this compound effectively targets the oncogenic BCR-ABL fusion protein for degradation.[1][2] Mechanistic studies suggest that both cIAP1 and XIAP are implicated in the degradation of BCR-ABL induced by this compound.[3]
Performance Comparison: this compound vs. Alternative BCR-ABL Degraders
The efficacy of this compound can be benchmarked against other proteolysis-targeting chimeras (PROTACs) that aim to degrade BCR-ABL but utilize different E3 ligases, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). The following table summarizes key performance metrics for this compound and representative alternative degraders.
| Compound/Technology | Target Ligand | E3 Ligase Recruited | DC50 (BCR-ABL) | IC50 (Cell Growth) | Key Findings & References |
| This compound | Dasatinib | cIAP1/XIAP | 10 nM | ~10 nM (in K562, KCL22, KU812 cells) | Induces degradation of BCR-ABL, cIAP1, and XIAP.[1][4] |
| GMB-475 | Allosteric ABL Inhibitor | VHL | 340 nM (in K562 cells) | 1.11 µM (in Ba/F3 BCR-ABL cells) | Degrades BCR-ABL1 and cABL1; inhibits STAT5 signaling.[5] |
| Dasatinib-CRBN PROTAC (DAS-6-2-2-6-CRBN) | Dasatinib | CRBN | Not explicitly stated, but effective degradation shown at 25 nM | 4.4 nM (in K562 cells) | Consistently active against BCR-ABL1 and c-ABL.[6][7] |
| Bosutinib-CRBN PROTAC | Bosutinib | CRBN | Effective degradation observed. | Not explicitly stated. | Active against BCR-ABL1 and c-ABL, whereas Bosutinib-VHL PROTACs were inactive.[6][8] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and validate target engagement, specific experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Sniper(abl)-039 and Alternative BCR-ABL Degraders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Sniper(abl)-039 has emerged as a potent degrader of the oncogenic BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This guide provides an objective comparison of the cross-reactivity and performance of this compound with alternative BCR-ABL degraders. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound
This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically eliminate the BCR-ABL protein by hijacking the cell's natural protein disposal system. This is achieved by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.
Structurally, this compound consists of three key components:
-
A "warhead" that binds to the target protein: In the case of this compound, this is Dasatinib , a potent inhibitor of the ABL kinase domain.
-
A ligand that recruits an E3 ubiquitin ligase: this compound utilizes a derivative of LCL161 , which binds to the Inhibitor of Apoptosis Proteins (IAPs) family of E3 ligases (specifically cIAP1 and XIAP).[1][2]
-
A chemical linker that connects the warhead and the E3 ligase ligand.
Performance of this compound
This compound has demonstrated high potency in degrading the BCR-ABL protein.[2][3][4] Key performance indicators are summarized below:
| Parameter | Value | Target/Cell Line |
| DC50 (BCR-ABL Degradation) | 10 nM | K562 cells |
| IC50 (ABL inhibition) | 0.54 nM | Biochemical assay |
| IC50 (cIAP1 binding) | 10 nM | Biochemical assay |
| IC50 (cIAP2 binding) | 12 nM | Biochemical assay |
| IC50 (XIAP binding) | 50 nM | Biochemical assay |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of the target's activity or binding.
Cross-Reactivity and Off-Target Effects of this compound
A critical aspect of any targeted therapy is its selectivity. The cross-reactivity of a PROTAC is influenced by both its warhead and its E3 ligase ligand.
Dasatinib-Related Off-Targets: The Dasatinib warhead is known to have a broad kinase inhibitory profile. While a direct kinome scan of this compound is not publicly available, the known off-targets of Dasatinib are likely to be engaged by this compound. This could lead to their degradation if a stable ternary complex with the IAP E3 ligase is formed.
IAP Ligand-Related Effects: The LCL161 derivative in this compound not only recruits the IAP E3 ligases for BCR-ABL degradation but also induces the degradation of cIAP1 and XIAP themselves.[5] This is a known feature of SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) molecules and can have broader biological consequences beyond the degradation of the primary target.[1]
Comparison with Alternative SNIPER(ABL) Degraders
Several alternative SNIPER(ABL) molecules have been developed, utilizing different ABL kinase inhibitors as warheads. This allows for a comparative analysis of their potential cross-reactivity profiles, primarily based on the known selectivity of their respective warheads.
| Degrader | Warhead | BCR-ABL DC50 | Key Warhead Off-Targets (Known from literature) |
| This compound | Dasatinib | 10 nM | SRC family kinases (LYN, SRC, YES, etc.), c-KIT, PDGFRβ, Ephrin receptors |
| SNIPER(ABL)-058 | Imatinib | 10 µM | c-KIT, PDGFR |
| SNIPER(ABL)-024 | GNF5 (Allosteric Inhibitor) | 5 µM | Generally more selective for ABL than ATP-competitive inhibitors |
| SNIPER(ABL)-062 | Allosteric ABL Inhibitor | Potent degradation | Highly selective for ABL |
Note: A lower DC50 value indicates higher degradation potency. The off-target information is based on the warhead molecule and may not fully represent the degradation profile of the entire PROTAC.
Signaling Pathway and Experimental Workflow
BCR-ABL Signaling and Degradation Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of BCR-ABL and its impact on downstream signaling.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Experimental Workflow for Assessing PROTAC Cross-Reactivity
A typical workflow to determine the selectivity of a PROTAC like this compound involves multiple stages:
Caption: Workflow for evaluating PROTAC selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance and selectivity. Below are summaries of key experimental protocols.
Western Blot for Protein Degradation
-
Objective: To quantify the degradation of a target protein after PROTAC treatment.
-
Methodology:
-
Culture cells (e.g., K562 for BCR-ABL) to an appropriate density.
-
Treat cells with a dose-response of the PROTAC (e.g., this compound) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., ABL) and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and detect chemiluminescence.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Quantitative Mass Spectrometry-based Proteomics
-
Objective: To obtain a global and unbiased profile of protein expression changes upon PROTAC treatment, identifying both on-target and off-target degradation.
-
Methodology:
-
Treat cells with the PROTAC at a specific concentration and time point.
-
Lyse the cells and digest proteins into peptides.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to identify and quantify proteins across different treatment conditions.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of the PROTAC with its intended target protein in a cellular context.[6][7][8][9][10][11][12][13]
-
Methodology:
-
Treat intact cells with the PROTAC or vehicle control.
-
Heat the cell suspensions at a range of temperatures.[9]
-
Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting temperature of the target protein.
-
A shift in the melting temperature in the presence of the PROTAC indicates target engagement.
-
NanoBRET™ Ternary Complex Formation Assay
-
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[14][15][16][17][18]
-
Methodology:
-
Genetically fuse the target protein with a NanoLuc® luciferase (energy donor) and the E3 ligase with a HaloTag® protein (energy acceptor).
-
Express these fusion proteins in cells.
-
Label the HaloTag® fusion with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
If a ternary complex forms, the donor and acceptor will be in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET), which can be measured.
-
Conclusion
This compound is a highly potent degrader of the BCR-ABL oncoprotein. Its cross-reactivity profile is largely dictated by its Dasatinib warhead, suggesting potential off-target effects on other kinases. The inherent mechanism of SNIPERs also leads to the degradation of IAP proteins, which should be considered in its biological effects.
Alternative SNIPER(ABL) molecules with different warheads offer potentially more selective profiles. For instance, those based on allosteric inhibitors like GNF5 (SNIPER(ABL)-024) or other specific allosteric binders (SNIPER(ABL)-062) are predicted to have fewer off-targets compared to those based on multi-kinase inhibitors like Dasatinib.
A comprehensive evaluation of the cross-reactivity of any PROTAC requires a multi-pronged approach, including global proteomics and biophysical assays to confirm target engagement and ternary complex formation. The choice of a specific BCR-ABL degrader for therapeutic development should be guided by a careful balance of on-target potency and off-target liabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pelagobio.com [pelagobio.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 18. selvita.com [selvita.com]
On-Target Efficacy of Sniper(abl)-039: A Comparative Analysis for Targeted Protein Degradation
For Immediate Release
This guide provides a comprehensive comparison of Sniper(abl)-039, a novel SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser), against other therapeutic alternatives for the targeted degradation of the oncogenic BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the on-target activity of this compound supported by experimental data.
Introduction to this compound
This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the BCR-ABL protein. It is constructed by linking the ABL kinase inhibitor dasatinib to a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), via a polyethylene glycol (PEG) linker.[1] This design allows this compound to hijack the cellular ubiquitin-proteasome system to specifically target and eliminate the BCR-ABL protein.
Mechanism of Action
This compound functions by simultaneously binding to the BCR-ABL protein and an IAP E3 ubiquitin ligase, specifically cIAP1 and XIAP.[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This targeted degradation mechanism contrasts with traditional kinase inhibitors which only block the protein's activity.
Caption: Mechanism of Action of this compound.
On-Target Activity: Quantitative Analysis
This compound demonstrates potent and specific on-target activity. The following table summarizes its key performance metrics in comparison to its parent inhibitor, dasatinib, and other relevant BCR-ABL degraders.
| Compound | Target | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Cell Line | Reference |
| This compound | BCR-ABL | 10 | ~10 (proliferation) | cIAP1, XIAP | K562, KCL22, KU812 | [2][3] |
| Dasatinib | ABL Kinase | N/A | 0.54 (enzymatic) | N/A | N/A | [3] |
| GMB-475 | BCR-ABL | ~500 | 1000 (proliferation) | VHL | K562 | [2] |
| SIAIS178 | BCR-ABL | 8.5 | 24 (proliferation) | VHL | K562 | [2] |
| Arg-PEG1-Dasa | BCR-ABL | 0.85 | <0.5 (proliferation) | Not Specified | K562 | [4] |
Downstream Signaling Pathway Inhibition
The degradation of BCR-ABL by this compound leads to the effective inhibition of its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Consistent with its mechanism, treatment with this compound results in a significant reduction in the phosphorylation of key signaling molecules STAT5 and CrkL.[1]
Caption: Inhibition of BCR-ABL signaling by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot Analysis for BCR-ABL Degradation and Signaling
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or dasatinib for 6 to 24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-BCR (for BCR-ABL)
-
anti-phospho-STAT5 (Tyr694)
-
anti-phospho-CrkL (Tyr207)
-
anti-GAPDH or anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or other test compounds for 48 to 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Ubiquitination Assay (Co-Immunoprecipitation)
-
Cell Treatment:
-
Treat K562 cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse cells as described in the Western Blot protocol.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an anti-BCR-ABL antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Perform Western blotting as described above, probing with an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL.
-
Caption: Overview of key experimental workflows.
Conclusion
This compound is a highly potent and specific degrader of the oncoprotein BCR-ABL. Its on-target activity, demonstrated by a low nanomolar DC50 value and effective inhibition of downstream signaling, positions it as a promising therapeutic candidate for CML. The provided experimental protocols offer a framework for further research and validation of its mechanism of action and efficacy in comparison to other BCR-ABL targeting strategies.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Sniper(abl)-039: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Potent Targeted Protein Degrader.
Sniper(abl)-039 is a specific and nongenetic IAP-dependent protein eraser (SNIPER) that potently induces the degradation of the BCR-ABL fusion protein, a key driver in certain types of leukemia. As a bifunctional molecule, it combines a high-affinity ligand for the target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. The potent nature of this compound necessitates stringent safety and disposal protocols to protect laboratory personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers in the proper handling and disposal of this compound.
Hazard Assessment and Safety Precautions
A comprehensive hazard assessment of this compound requires an understanding of its constituent components: the ABL inhibitor Dasatinib and a derivative of the IAP ligand LCL161. Safety Data Sheets (SDS) for these components reveal significant potential hazards.
Dasatinib is classified as toxic if swallowed, causes skin irritation and serious eye damage, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child.[1][2][3][4] It also causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2][3]
LCL161 is classified as harmful if swallowed and may cause irritation to the mucous membranes and upper respiratory tract.[5][6]
Given the potent and hazardous nature of its components, this compound should be handled with extreme caution. The following personal protective equipment (PPE) and handling procedures are mandatory:
-
Engineering Controls: All handling of this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: For operations with a high potential for aerosol generation, a properly fitted respirator (e.g., N95 or higher) is recommended.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Hazard Data Summary
| Hazard Classification | Dasatinib | LCL161 |
| Acute Oral Toxicity | Category 3: Toxic if swallowed[1][2] | Category 4: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[2] | May cause skin irritation[5] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage[1][2] | May cause eye irritation[5] |
| Carcinogenicity | Category 2: Suspected of causing cancer[1][2] | Not classified |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child[1][2] | Not classified |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs[1][2] | Not classified |
| Hazardous to the Aquatic Environment | Acute Category 1, Chronic Category 1: Very toxic to aquatic life with long lasting effects[1][2][3] | Data not available |
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, leading to the targeted degradation of the BCR-ABL protein.
Proper Disposal Procedures
The disposal of this compound waste must be managed through a designated hazardous chemical waste stream. Under no circumstances should this material be disposed of in the regular trash or down the drain.
Waste Segregation and Collection
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and consumables (pipette tips, tubes), must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, health hazard, environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, cell culture media from treated cells, and solvent rinses, in a dedicated, labeled hazardous waste container.
-
The container should be a screw-cap bottle, preferably made of a material compatible with the solvents used (e.g., glass or polyethylene). To prevent pressure buildup, do not seal containers of solutions that may evolve gas.
-
Segregate aqueous waste from organic solvent waste. Do not mix incompatible chemicals.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent composition, and the appropriate hazard pictograms.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container should also be labeled as "Hazardous Chemical Waste" with the name "this compound."
-
Storage of Waste
-
Store all this compound waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment (e.g., a chemical-resistant tray or bin) is required for all liquid waste containers.
-
Keep waste containers closed at all times, except when adding waste.
Final Disposal
-
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Chemical Inactivation of this compound Waste
For laboratories equipped to perform chemical degradation, the following experimental protocol is proposed for the inactivation of this compound in liquid waste streams. This protocol is based on the known degradation pathways of Dasatinib and general principles of chemical inactivation. This procedure should be performed in a chemical fume hood with appropriate PPE.
Principle: This protocol utilizes a combination of oxidative and hydrolytic degradation to break down the this compound molecule. The conditions are based on forced degradation studies of Dasatinib, which show susceptibility to oxidation and acid/base hydrolysis.
Reagents:
-
Sodium hypochlorite solution (bleach, ~5-6% NaOCl)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Sodium thiosulfate (for quenching)
-
pH indicator strips
Procedure:
-
Preparation:
-
Ensure the liquid waste is in a suitable, chemically resistant container (e.g., a glass beaker or flask) and placed within secondary containment in a chemical fume hood.
-
If the waste is in an organic solvent, it is preferable to evaporate the solvent under reduced pressure first. If this is not feasible, proceed with extreme caution as the addition of aqueous reagents to organic solvents can be exothermic.
-
-
Oxidative Degradation:
-
Slowly add sodium hypochlorite solution to the this compound waste solution with stirring. A 10:1 molar excess of NaOCl to the estimated amount of this compound is recommended.
-
Allow the reaction to proceed for at least 2 hours at room temperature with continuous stirring.
-
-
Hydrolytic Degradation (Sequential):
-
Acidic Hydrolysis: Slowly and carefully add 1 M HCl to the reaction mixture until the pH is approximately 2.
-
Heat the mixture to 60-70°C for 1-2 hours with stirring. Allow the solution to cool to room temperature.
-
Alkaline Hydrolysis: Carefully neutralize the acidic solution by slowly adding 1 M NaOH. Continue adding 1 M NaOH until the pH is approximately 12.
-
Heat the mixture to 60-70°C for 1-2 hours with stirring. Allow the solution to cool to room temperature.
-
-
Quenching and Neutralization:
-
Quench any remaining oxidant by adding a saturated solution of sodium thiosulfate until the yellow color of the solution disappears.
-
Neutralize the final solution by carefully adding 1 M HCl or 1 M NaOH until the pH is between 6 and 8.
-
-
Final Disposal:
-
The treated, neutralized aqueous solution should be collected as hazardous waste and disposed of through your institution's EHS office. While the active compound is expected to be degraded, the degradation products may still be hazardous.
-
Experimental Workflow for this compound Disposal
The following diagram outlines the logical flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Essential Safety and Logistical Information for Handling Sniper(abl)-039
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of Sniper(abl)-039. As a novel PROTAC (Proteolysis Targeting Chimera), this compound is a complex molecule designed for targeted protein degradation in a laboratory setting. Due to its composition, incorporating a Dasatinib moiety, it requires careful handling to minimize exposure and ensure a safe research environment.
Hazard Identification and Safety Summary
This compound is a conjugate of Dasatinib, a potent kinase inhibitor, and a derivative of LCL161, an IAP (Inhibitor of Apoptosis Protein) ligand. While a specific Safety Data Sheet (SDS) for this compound is not currently available, the safety precautions should be based on the hazardous properties of its components.
Dasatinib is classified with the following hazards:
LCL161 is classified as:
-
Harmful if swallowed.[4]
Given these known hazards, this compound should be handled as a potent and hazardous compound. The following table summarizes the key safety information derived from the component molecules.
| Hazard Classification (GHS) | Dasatinib | LCL161 | This compound (Presumed) |
| Acute Oral Toxicity | Category 3: Toxic if swallowed[1][2] | Category 4: Harmful if swallowed[4] | Handle as Toxic if Swallowed |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[1][2] | Not Classified | Handle as a Skin Irritant |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage[1][2] | Not Classified | Handle as Causing Serious Eye Damage |
| Carcinogenicity | Category 2: Suspected of causing cancer[1][2] | Not Classified | Handle as Suspected Carcinogen |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child[1][2] | Not Classified | Handle as Suspected Reproductive Toxin |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs[1][2] | Not Classified | Handle as Causing Organ Damage on Repeated Exposure |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound in solid (powder) or solution form. The following PPE should be worn at all times in the laboratory area where the compound is handled:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact with the hazardous compound. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Body Protection | A dedicated lab coat, worn fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating aerosols. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, work should also be performed in a chemical fume hood.
Handling Procedures:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Avoid the creation of dust when handling the solid form.
-
Use dedicated spatulas and weighing papers.
-
For solubilization, add the solvent slowly to the vial containing the solid compound.
-
After handling, thoroughly wash hands and forearms with soap and water.
Storage:
-
Store this compound in a cool, dry, and dark place.
-
For long-term storage, it is recommended to store the compound at -20°C.[5]
-
Keep the container tightly sealed to prevent contamination.
Disposal Plan
All materials contaminated with this compound, including empty vials, pipette tips, gloves, and bench paper, must be treated as hazardous waste.
Disposal Protocol:
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, with integrated safety checkpoints.
Caption: A flowchart outlining the key steps and safety checks for handling this compound from preparation to disposal.
Signaling Pathway of this compound
This compound is a PROTAC that induces the degradation of the BCR-ABL fusion protein, which is a key driver in Chronic Myelogenous Leukemia (CML). It achieves this by hijacking the cell's natural protein disposal system.
Caption: The signaling pathway illustrating how this compound brings together the target protein (BCR-ABL) and an E3 ligase (IAP) to trigger protein degradation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
